7-(3-Chlorophenyl)-7-oxoheptanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-(3-chlorophenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-11-6-4-5-10(9-11)12(15)7-2-1-3-8-13(16)17/h4-6,9H,1-3,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZLYKHKODVGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645303 | |
| Record name | 7-(3-Chlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-73-6 | |
| Record name | 3-Chloro-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(3-Chlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Comparative Physicochemical Data of Related Isomers
Due to the absence of specific experimental data for 7-(3-Chlorophenyl)-7-oxoheptanoic acid, the following table summarizes the reported physicochemical properties of its isomers and similar compounds. This information can be valuable for estimating the properties of the target compound.
| Property | 7-(4-chlorophenyl)-7-oxoheptanoic acid | 7-(2-chlorophenyl)-7-oxoheptanoic acid | 7-Chloro-7-oxoheptanoic acid |
| Molecular Formula | C13H15ClO | C13H15ClO3 | C7H11ClO3 |
| Molecular Weight | 254.71 g/mol | 254.72 g/mol | 178.61 g/mol [1] |
| Boiling Point | 438.8ºC at 760 mmHg[2][3] | Not Available | Not Available |
| Density | 1.212 g/cm³[2][3] | Not Available | Not Available |
| LogP | 3.55780[2][3] | Not Available | 1.5 (Computed)[1] |
| Flash Point | 219.2ºC[2][3] | Not Available | Not Available |
| Exact Mass | 254.07100 Da[2][3] | Not Available | 178.0396719 Da (Computed)[1] |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of solid organic acids.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small, dry sample of the crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.
-
Purity Check: A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of the organic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
-
Titration Setup: A pH meter with a calibrated electrode is immersed in the acid solution. The solution is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Determination of Partition Coefficient (LogP)
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.
Methodology: Shake-Flask Method
-
Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.
-
Compound Distribution: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.
Determination of Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Methodology: Equilibrium Solubility (Shake-Flask Method)
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
References
Unraveling 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: A Technical Overview of Related Compounds
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential biological relevance of compounds structurally related to 7-(3-Chlorophenyl)-7-oxoheptanoic acid.
I. Physicochemical Properties and Identification of Related Compounds
The precise physicochemical properties of this compound are not documented. However, analysis of its structural analogs provides a foundation for estimating its characteristics. The table below summarizes key data for closely related molecules.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate | 898752-18-6 | C15H19ClO3 | 282.76 | [1][2] |
| 7-(3-chlorophenyl)-7-oxoheptanenitrile | 898767-72-1 | C13H14ClNO | 235.71 | [3] |
| 7-(4-chlorophenyl)-7-oxoheptanoic acid | 35333-20-1 | C13H15ClO3 | 254.71 | [4] |
| 7-(2-Chlorophenyl)-7-oxoheptanoic acid | 898792-63-7 | C13H15ClO3 | 254.71 | [5] |
| 7-Chloro-7-oxoheptanoic acid | 66709-08-8 | C7H11ClO3 | 178.61 | [6] |
Table 1: Physicochemical Data of Compounds Related to this compound. This table provides a comparative summary of the CAS numbers, molecular formulas, and molecular weights of structurally similar compounds, offering a basis for understanding the general properties of this chemical class.
II. Synthesis Methodologies: A Look at Analogous Compounds
Detailed experimental protocols for the synthesis of this compound are not publicly documented. However, established synthetic routes for related compounds offer valuable templates for its potential preparation.
One common approach involves the Friedel-Crafts acylation of a substituted benzene ring with a dicarboxylic acid anhydride or a derivative thereof. For instance, the synthesis of a similar compound, 7-aminoheptanoic acid, involves a multi-step process starting from 6-bromocaproic acid ethyl ester and nitromethane[7]. Another relevant synthesis is that of 7-chloro-2-oxoheptanoic acid, which can be prepared from 1-bromo-5-chloro-pentane via a Grignard reaction followed by hydrolysis[8].
The following diagram illustrates a generalized synthetic workflow that could be adapted for the preparation of this compound.
Figure 1: Generalized Synthetic Workflow. A potential synthetic route for this compound.
III. Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been characterized, its structural motifs are present in molecules with known pharmacological properties. For example, quinoline derivatives containing a chloro-substituent have been investigated for their anticancer, antibacterial, antifungal, and antiparasitic properties[9]. The heptanoic acid chain is also a feature in various biologically active compounds.
Given the structural similarities to other pharmacologically active molecules, it is plausible that this compound could interact with various cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be modulated by such a compound, based on the activities of related structures.
Figure 2: Hypothetical Signaling Pathway. A potential mechanism of action for a bioactive compound.
IV. Experimental Protocols for Related Compounds
Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. The following provides an example of a synthetic step for a related quinoline derivative, which showcases the level of detail required in such procedures.
Synthesis of 4,7-dichloroquinoline 1-oxide [9]
-
Dissolution: In a 10 mL flask, dissolve 4,7-dichloroquinoline (197 mg, 1 mmol) in chloroform (2.5 mL).
-
Stirring: Stir the solution for 5 minutes at room temperature.
-
Addition of Oxidant: Gradually add m-chloroperbenzoic acid (m-CPBA) (206 mg, 1.2 mmol) to the solution.
-
Reaction: Continue stirring the mixture for 5 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Neutralization: Once the reaction is complete, neutralize the mixture with a sodium bicarbonate (NaHCO3) solution.
-
Extraction: Extract the organic phase with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na2SO4) and remove the solvent by distillation.
This protocol provides a clear, step-by-step method that could be adapted for the synthesis of other related compounds, including potentially this compound.
V. Conclusion
While direct information on this compound is limited, a comprehensive analysis of its structural analogs provides a solid foundation for future research. The data on related compounds offer valuable insights into its potential physicochemical properties, synthetic routes, and biological activities. Researchers and drug development professionals can leverage this information to design and execute studies aimed at synthesizing and characterizing this novel compound, ultimately unlocking its potential applications. Further investigation is warranted to determine the specific CAS number and to fully elucidate the properties and biological significance of this compound.
References
- 1. chemcd.com [chemcd.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 7-(4-chlorophenyl)-7-oxoheptanoic acid | CAS#:35333-20-1 | Chemsrc [chemsrc.com]
- 5. 7-(2-Chlorophenyl)-7-oxoheptanoic acid | C13H15ClO3 | CID 24727280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Chloro-7-oxoheptanoic acid | C7H11ClO3 | CID 21988577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103319358B - Preparation method of 7-amino heptanoic acid - Google Patents [patents.google.com]
- 8. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Lack of Publicly Available Data on the Biological Activity of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid
An extensive search of scientific literature and chemical databases has revealed no specific, publicly available information regarding the biological activity of 7-(3-Chlorophenyl)-7-oxoheptanoic acid.
Researchers, scientists, and drug development professionals should be aware that, to date, there are no published studies detailing the pharmacological, toxicological, or any other biological effects of this specific chemical compound. Searches for quantitative data such as IC50, EC50, or Ki values, detailed experimental protocols, and associated signaling pathways have yielded no results.
Chemical databases list structurally related compounds, but do not provide any biological data for this compound itself. For instance, information is available for compounds like 7-chloro-7-oxoheptanoic acid, which is a structural analog, but this does not provide insight into the specific biological profile of the 3-chlorophenyl substituted molecule.
Implications for Research and Development
The absence of data indicates that this compound is likely a novel or uncharacterized compound within the context of biological research. Any investigation into its properties would require de novo synthesis and comprehensive screening.
Professionals seeking to understand the potential of this molecule would need to initiate foundational research, including:
-
In vitro assays: To determine potential targets and mechanisms of action.
-
Cell-based studies: To evaluate cytotoxicity and cellular effects.
-
In vivo studies: To assess pharmacokinetics, pharmacodynamics, and overall physiological effects in living organisms.
Until such studies are conducted and published, no in-depth technical guide, summary of quantitative data, or description of experimental protocols concerning the biological activity of this compound can be provided.
An In-depth Technical Guide to 7-(3-Chlorophenyl)-7-oxoheptanoic Acid and its Structural Analogs: A Framework for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases lack specific quantitative biological activity data, detailed experimental protocols, and established signaling pathways for 7-(3-Chlorophenyl)-7-oxoheptanoic acid and its direct structural analogs. This guide provides a comprehensive framework and illustrative examples based on related chemical entities to aid researchers in the evaluation of this compound class.
Introduction
7-oxoheptanoic acid derivatives with aryl substituents represent a class of compounds with potential for diverse biological activities. The core structure, featuring a seven-carbon aliphatic chain with a terminal carboxylic acid and a ketone, offers multiple points for chemical modification to explore structure-activity relationships (SAR). The introduction of a substituted phenyl ring, such as the 3-chlorophenyl group, significantly influences the molecule's lipophilicity, electronic properties, and steric profile, which can in turn modulate its interaction with biological targets. This document outlines a systematic approach to the synthesis, characterization, and biological evaluation of this compound and its analogs, providing hypothetical data and standardized protocols to guide future research endeavors.
Chemical Synthesis
The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common and effective method is the Friedel-Crafts acylation.
General Synthetic Scheme
A plausible synthetic route involves the Friedel-Crafts acylation of chlorobenzene with a derivative of pimelic acid, such as pimelic anhydride or pimeloyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Caption: General Synthetic Scheme for this compound.
Illustrative Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a stirred solution of anhydrous aluminum chloride (2.2 eq) in anhydrous carbon disulfide (10 mL/g of AlCl₃) under a nitrogen atmosphere, a solution of pimeloyl chloride (1.0 eq) in anhydrous carbon disulfide is added dropwise at 0-5 °C.
-
Addition of Aryl Substrate: Chlorobenzene (1.1 eq) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Progression: The reaction mixture is stirred at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Properties of 7-oxoheptanoic Acid Analogs
The physicochemical properties of the parent compound and its structural analogs are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key computed and, where available, experimental properties of this compound and a selection of its analogs.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| This compound | C₁₃H₁₅ClO₃ | 254.71 | 3.2 (Predicted) |
| 7-(2-Chlorophenyl)-7-oxoheptanoic acid | C₁₃H₁₅ClO₃ | 254.71 | 3.2 (Predicted) |
| 7-(4-Chlorophenyl)-7-oxoheptanoic acid | C₁₃H₁₅ClO₃ | 254.71 | 3.2 (Predicted) |
| 7-Oxo-7-(phenyl)heptanoic acid | C₁₃H₁₆O₃ | 220.26 | 2.5 (Predicted) |
| 7-Oxo-7-(p-tolyl)heptanoic acid | C₁₄H₁₈O₃ | 234.29 | 2.9 (Predicted) |
Biological Evaluation: A Hypothetical Framework
In the absence of specific biological data, this section outlines a hypothetical screening cascade to evaluate the potential anticancer and anti-inflammatory activities of this compound and its analogs.
Experimental Workflow for Biological Screening
Caption: A general workflow for the biological evaluation of novel compounds.
Illustrative Quantitative Biological Data
The following table presents hypothetical IC₅₀ values to illustrate how quantitative data for a series of analogs could be structured for SAR analysis.
| Compound ID | Structure | In Vitro Cytotoxicity (MCF-7, IC₅₀ µM) | COX-2 Inhibition (IC₅₀ µM) |
| 1 | This compound | 15.2 | 8.5 |
| 2 | 7-(4-Chlorophenyl)-7-oxoheptanoic acid | 25.8 | 12.3 |
| 3 | 7-(2-Chlorophenyl)-7-oxoheptanoic acid | 18.9 | 9.1 |
| 4 | 7-Oxo-7-(phenyl)heptanoic acid | > 100 | 25.6 |
| 5 | 7-Oxo-7-(p-tolyl)heptanoic acid | 85.3 | 20.1 |
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to the desired final concentrations. The cells are treated with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways
Based on the structural features of 7-oxoheptanoic acid derivatives and the common mechanisms of action for anticancer and anti-inflammatory agents, several signaling pathways could be hypothesized as potential targets.
Hypothetical Signaling Pathway: NF-κB Inhibition
The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway is a common mechanism for anti-inflammatory and some anticancer drugs.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
While specific biological data for this compound and its analogs are not currently in the public domain, the structural framework presents an intriguing scaffold for medicinal chemistry exploration. The synthesis is feasible through established methods, and a systematic biological evaluation, as outlined in this guide, could uncover novel therapeutic activities. Future research should focus on the synthesis of a diverse library of analogs with variations in the substitution pattern of the phenyl ring and modifications to the aliphatic chain. Comprehensive screening against a panel of cancer cell lines and inflammatory targets will be crucial to elucidate the SAR and identify lead compounds for further preclinical development. Subsequent mechanism of action studies will be essential to identify the specific molecular targets and signaling pathways modulated by this class of compounds.
Lack of Publicly Available Data on the Therapeutic Targets of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid
A comprehensive search of scientific literature and databases has revealed no specific information regarding the potential therapeutic targets, mechanism of action, or biological activity of 7-(3-Chlorophenyl)-7-oxoheptanoic acid.
Researchers, scientists, and drug development professionals should be aware that, to date, there are no published studies detailing the pharmacological profile of this specific chemical compound. While searches yielded information on structurally similar molecules, such as 7-(2-Chlorophenyl)-7-oxoheptanoic acid and other derivatives, these findings cannot be reliably extrapolated to the 3-chloro substituted isomer.
The absence of data prevents the creation of a detailed technical guide as requested. Key components of such a guide, including quantitative data on biological activity (e.g., IC50, Ki, EC50 values), detailed experimental protocols from cited studies, and visualizations of signaling pathways, are contingent on the existence of primary research, which is currently unavailable for this compound.
For research and development purposes, any investigation into the therapeutic potential of this compound would need to commence with foundational studies. This would involve initial in vitro screening assays against a broad range of potential biological targets to identify any activity. Following any promising results, further in-depth biochemical and cellular assays would be required to elucidate the mechanism of action and validate potential therapeutic targets.
Therefore, at present, no specific therapeutic targets can be identified or detailed for this compound. The scientific community awaits initial research to be published on this compound to shed light on its potential pharmacological properties.
Unraveling the Core Mechanism of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the putative mechanism of action of 7-(3-Chlorophenyl)-7-oxoheptanoic acid, a compound of interest in contemporary drug discovery. In the absence of direct experimental data for this specific molecule, this document leverages a robust, structure-activity relationship-based approach to infer its biological activity. Drawing parallels with structurally analogous compounds, particularly the precursors to the known drug Seratrodast, we hypothesize that this compound functions as a competitive antagonist of the thromboxane A2 (TP) receptor. This guide provides a comprehensive overview of the thromboxane A2 signaling pathway, the therapeutic implications of its antagonism, and detailed experimental protocols to facilitate the empirical validation of this proposed mechanism. All quantitative data from related compounds are presented in structured tables for comparative analysis, and key conceptual frameworks are visualized through detailed diagrams.
Introduction: A Structurally-Informed Hypothesis
While direct biological studies on this compound are not publicly available, its chemical architecture bears a striking resemblance to 7-oxo-7-phenylheptanoic acid. The parent compound, 7-oxo-7-phenylheptanoic acid, is a known key intermediate in the synthesis of Seratrodast, a potent and selective thromboxane A2 (TP) receptor antagonist. The structural modification in the compound of interest—the presence of a chlorine atom at the meta-position of the phenyl ring—is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Therefore, it is highly probable that this compound shares the same molecular target and mechanism of action as its parent structural class, acting as an antagonist at the TP receptor.
The Thromboxane A2 Signaling Pathway and its Antagonism
Thromboxane A2 (TXA2) is a potent lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. It plays a critical role in a variety of physiological and pathophysiological processes, including hemostasis, inflammation, and smooth muscle contraction. The biological effects of TXA2 are mediated through its interaction with the G-protein coupled TP receptor.
Signaling Cascade
Activation of the TP receptor by TXA2 initiates a downstream signaling cascade, primarily through the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this signaling is a range of cellular responses, including platelet aggregation, vasoconstriction, and bronchoconstriction.
Therapeutic Rationale for TP Receptor Antagonism
Given the pro-thrombotic and pro-inflammatory roles of TXA2, antagonism of the TP receptor is a compelling therapeutic strategy for a variety of conditions, most notably asthma and cardiovascular diseases. By competitively blocking the binding of TXA2 to its receptor, TP receptor antagonists can inhibit platelet aggregation, reduce inflammation, and prevent smooth muscle contraction.
Quantitative Data from Structurally Related Compounds
While no direct quantitative data exists for this compound, the following table summarizes the reported biological activities of Seratrodast and other relevant TP receptor antagonists. This data provides a benchmark for the potential potency of the compound of interest.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Reference |
| Seratrodast | Thromboxane A2 Receptor | Radioligand Binding | Ki = 16.8 nM | F. Ushikubi et al., 1993 |
| Seratrodast | Thromboxane A2 Receptor | Platelet Aggregation | IC50 = 41 nM | F. Ushikubi et al., 1993 |
| SQ 29,548 | Thromboxane A2 Receptor | Radioligand Binding | Ki = 0.6 nM | D.E. Mais et al., 1985 |
| Ifetroban | Thromboxane A2 Receptor | Platelet Aggregation | IC50 = 20 nM | P.K. Li et al., 1995 |
Table 1. Biological Activity of Selected Thromboxane A2 Receptor Antagonists.
Detailed Experimental Protocols
To empirically determine the mechanism of action of this compound, the following experimental protocols are recommended.
Radioligand Binding Assay
This assay directly measures the affinity of the test compound for the TP receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human TP receptor.
Materials:
-
Human platelet membranes (source of TP receptors)
-
[³H]-SQ 29,548 (radioligand)
-
This compound (test compound)
-
Unlabeled SQ 29,548 (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, combine the platelet membranes, [³H]-SQ 29,548, and either the test compound, buffer (for total binding), or unlabeled SQ 29,548 (for non-specific binding).
-
Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay assesses the ability of the test compound to inhibit platelet aggregation induced by a TP receptor agonist.
Objective: To determine the functional antagonist activity of this compound on human platelets.
Materials:
-
Freshly drawn human blood from healthy, consenting donors
-
Platelet-rich plasma (PRP)
-
U46619 (a stable TXA2 analog and TP receptor agonist)
-
This compound (test compound)
-
Saline solution
-
Platelet aggregometer
Procedure:
-
Prepare PRP from citrated whole blood by centrifugation.
-
Pre-incubate aliquots of PRP with various concentrations of the test compound or vehicle control.
-
Place the PRP samples in the aggregometer cuvettes with a stir bar.
-
Add U46619 to induce platelet aggregation.
-
Monitor the change in light transmission through the PRP over time, which corresponds to the degree of aggregation.
-
Determine the concentration of the test compound that inhibits U46619-induced aggregation by 50% (IC50).
Conclusion
Based on a strong structure-activity relationship with known precursors of the TP receptor antagonist Seratrodast, this guide posits that this compound is a competitive antagonist of the thromboxane A2 receptor. This proposed mechanism of action provides a solid foundation for further investigation. The detailed experimental protocols outlined herein offer a clear path for the empirical validation of this hypothesis and the characterization of the compound's pharmacological profile. The successful validation of this mechanism would position this compound as a promising candidate for further development in therapeutic areas where TP receptor antagonism is beneficial.
An In-depth Technical Guide on the Solubility of 7-(3-Chlorophenyl)-7-oxoheptanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 7-(3-Chlorophenyl)-7-oxoheptanoic acid. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility based on the compound's chemical structure, detailed experimental protocols for determining its solubility, and logical workflows to guide laboratory investigations.
Predicted Solubility Profile
This compound is a molecule characterized by a polar carboxylic acid group and a largely nonpolar structure, which includes a chlorophenyl ring and a six-carbon aliphatic chain. This amphiphilic nature dictates its solubility in various solvents. Aromatic carboxylic acids are typically crystalline solids and their solubility is governed by the principle of "like dissolves like."[1] They tend to be soluble in organic solvents and hot water.[1]
The expected solubility of this compound in different solvent classes is summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The long hydrocarbon chain and aromatic ring contribute to some nonpolar character, but the polar carboxylic acid and oxo groups limit solubility in highly nonpolar solvents. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound and can accommodate the nonpolar regions. DMSO is a particularly strong organic solvent for a wide range of compounds.[2] |
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble in Water; Soluble in Alcohols | The carboxylic acid group can form hydrogen bonds with protic solvents. However, the large nonpolar portion of the molecule is expected to significantly limit its solubility in water at neutral pH. Solubility in shorter-chain alcohols like ethanol and methanol is expected to be higher. |
| Aqueous Acidic | Dilute HCl | Insoluble | The compound is a carboxylic acid and will remain in its neutral, less polar form in an acidic solution, thus it is not expected to be soluble in dilute aqueous acid.[3] |
| Aqueous Basic | Dilute NaOH, NaHCO₃ | Soluble | In basic solutions, the carboxylic acid group will be deprotonated to form a highly polar carboxylate salt.[3] This ionic form is significantly more soluble in aqueous media. Carboxylic acids are generally strong enough to be deprotonated by both strong bases (NaOH) and weak bases (NaHCO₃).[4][5] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols are necessary. The "gold standard" for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask (SSF) method.[6]
2.1. Thermodynamic Solubility (Equilibrium Method)
This method determines the equilibrium concentration of a solute in a solvent in the presence of excess solid solute.[7]
Objective: To find the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature and pressure when the system is at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation.
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can take from 24 to 72 hours.[6]
-
After the incubation period, allow the vials to stand to let the undissolved solid settle.
-
Separate the saturated solution from the excess solid. This is a critical step and can be achieved by either:
-
Centrifugation: Centrifuge the samples at a high speed to pellet the solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter. Ensure the filter material does not adsorb the compound.
-
-
Take a precise aliquot of the clear, saturated solution.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV.[8]
-
Calculate the original solubility in units such as mg/mL or µg/mL.
2.2. Kinetic Solubility (High-Throughput Method)
This method measures the concentration of a compound that remains in solution after precipitating from a stock solution. It is often used in early drug discovery for rapid screening.[7]
Objective: To quickly assess the solubility of this compound upon its addition from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer.
Materials:
-
A concentrated stock solution of this compound in DMSO.
-
Aqueous buffer (e.g., PBS pH 7.4).
-
96-well microplates (filter plates and analysis plates).
-
Automated liquid handling system.
-
Plate reader (e.g., UV-Vis spectrophotometer or nephelometer).
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the aqueous buffer and mix. The final DMSO concentration should be kept low (typically 1-2%).
-
Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.
-
Separate the dissolved compound from the precipitate by filtering the solution through a 96-well filter plate into a clean analysis plate.
-
Determine the concentration of the compound in the filtrate. This can be done using a plate reader that measures UV absorbance at a relevant wavelength.[8] A calibration curve is used to convert absorbance to concentration.
-
The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Visualized Workflows and Relationships
3.1. Experimental Workflow for Solubility Testing
The following diagram outlines the general workflow for determining the solubility of a compound like this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
3.2. Structure-Solubility Relationship
The following diagram illustrates the logical relationship between the structural features of this compound and its predicted solubility behavior.
Caption: Influence of Molecular Structure on Solubility.
References
- 1. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. csub.edu [csub.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Historical Context
The history of 7-(3-Chlorophenyl)-7-oxoheptanoic acid is not marked by a single, celebrated discovery but is rather a testament to the power and versatility of well-established synthetic methodologies in organic chemistry. Its existence and synthesis are predicated on the development of cornerstone reactions such as the Friedel-Crafts acylation and the Grignard reaction.
The Friedel-Crafts reaction , discovered by Charles Friedel and James Crafts in 1877, revolutionized the ability of chemists to form carbon-carbon bonds to an aromatic ring. This reaction, in its acylation variant, allows for the introduction of a keto group, a critical step in the synthesis of aryl ketoacids like this compound.
Similarly, the Grignard reaction , for which Victor Grignard was awarded the Nobel Prize in Chemistry in 1912, provided a robust method for forming carbon-carbon bonds through the use of organomagnesium halides. This reaction offers an alternative and powerful route to access complex molecules, including the subject of this guide.
Therefore, the "discovery" of this compound can be understood as a natural outcome of the application of these powerful synthetic tools by chemists exploring the vast chemical space for novel compounds with potential applications in medicinal chemistry, materials science, and other fields. Its history is embedded in the countless applications and refinements of these fundamental reactions.
Physicochemical Properties
Specific experimental data for this compound is not widely published. However, data for its precursors and closely related analogs are available and provide a valuable reference for its expected properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) |
| Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate | 898752-18-6 | C15H19ClO3 | 282.76 | 97.0%[1] |
| 7-(3-chlorophenyl)-7-oxoheptanenitrile | 898767-72-1 | C13H14ClNO | 235.71 | 97.0%[2] |
| 7-(4-chlorophenyl)-7-oxoheptanoic acid | 35333-20-1 | C13H15ClO3 | 254.71 | 97.0%[3] |
| 7-(2-chlorophenyl)-7-oxoheptanoic acid | 898792-63-7 | C13H15ClO3 | 254.71 | Not Specified[4] |
Table 1: Physicochemical data for this compound precursors and analogs.
Probable Synthetic Pathways and Experimental Protocols
Two primary synthetic routes are most plausible for the laboratory-scale preparation of this compound.
Pathway 1: Friedel-Crafts Acylation
This is a classic and direct method for the synthesis of aryl ketones. The reaction involves the acylation of chlorobenzene with a derivative of pimelic acid, such as pimelic anhydride or pimeloyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Workflow for the Friedel-Crafts acylation synthesis.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an inert solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).
-
Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. A solution of pimeloyl chloride (1.0 equivalent) in the same inert solvent is added dropwise through the dropping funnel. After the addition is complete, a solution of 3-chloroaniline (1.1 equivalents) in the inert solvent is added dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and precipitates the crude product.
-
Isolation and Purification: The crude product is collected by vacuum filtration, washed with cold water, and then with a cold, dilute solution of sodium bicarbonate to remove any unreacted pimelic acid. The solid is then washed again with cold water until the washings are neutral. The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Pathway 2: Grignard Reaction followed by Hydrolysis
This pathway involves the preparation of a Grignard reagent from a 3-chlorohalobenzene, followed by its reaction with a suitable pimelic acid derivative. A common precursor is 7-cyano-7-oxoheptanoic acid or its ester, which upon reaction with the Grignard reagent and subsequent hydrolysis would yield the desired product. A more direct approach would be the reaction with a pimelic acid derivative that has one carboxyl group protected. A highly plausible route involves the hydrolysis of a nitrile precursor.
Workflow for the Grignard reaction-based synthesis.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-3-chlorobenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Nitrile: A solution of 7-oxoheptanenitrile (or a suitable derivative, 0.9 equivalents) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for 2-3 hours.
-
Hydrolysis: The reaction mixture is carefully poured into a beaker containing a stirred mixture of ice and dilute sulfuric acid or ammonium chloride solution. This hydrolyzes the intermediate imine salt to the ketone and the nitrile to the carboxylic acid.
-
Isolation and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.
Potential Biological Significance
While no specific biological activity or signaling pathway has been definitively associated with this compound in the public literature, its structural motifs suggest potential areas of interest for pharmacological investigation. Aryl keto-acids are a class of compounds that have been explored for various therapeutic applications. The presence of the chlorophenyl group can influence the compound's lipophilicity, metabolic stability, and ability to interact with biological targets. Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential biological effects and mechanisms of action.
Conclusion
The discovery and history of this compound are emblematic of the progress in synthetic organic chemistry. While a specific historical record of its first synthesis is not prominent, its existence is a logical consequence of the application of powerful and well-understood chemical reactions. This guide has provided a detailed overview of the most probable synthetic routes, complete with experimental protocols and comparative data for related compounds. It is hoped that this document will serve as a valuable technical resource for scientists and researchers, facilitating further investigation into the properties and potential applications of this and related molecules.
References
Methodological & Application
Synthesis of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 7-(3-Chlorophenyl)-7-oxoheptanoic acid. This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The synthesis is a two-step process commencing with the formation of heptanedioyl chloride (pimeloyl chloride) from heptanedioic acid (pimelic acid), followed by a Friedel-Crafts acylation of chlorobenzene. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the workflow.
Introduction
Aromatic ketones are pivotal intermediates in the synthesis of a wide array of pharmaceutical agents and functional materials. The Friedel-Crafts acylation is a classic and effective method for the formation of C-C bonds to an aromatic ring, leading to the synthesis of these ketones. This application note details the preparation of this compound, a bifunctional molecule featuring a keto group and a terminal carboxylic acid. This structure makes it an attractive starting material for further chemical modifications and the development of novel molecular entities. The protocol is designed to be clear and reproducible for researchers in organic and medicinal chemistry.
Overall Reaction Scheme
The synthesis of this compound is accomplished in two main steps:
-
Preparation of Heptanedioyl Chloride: Heptanedioic acid is converted to its corresponding diacid chloride using thionyl chloride.
-
Friedel-Crafts Acylation: The resulting heptanedioyl chloride acylates chlorobenzene in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to yield the target product. Due to the directing effect of the chlorine substituent on the benzene ring, a mixture of isomers (ortho, meta, and para) is expected, with the para isomer being the major product due to steric hindrance.[1][2] The desired 3-chloro (meta) isomer is expected to be a minor product and will require purification.
Experimental Protocols
Step 1: Synthesis of Heptanedioyl Chloride (Pimeloyl Chloride)
This procedure outlines the conversion of heptanedioic acid to heptanedioyl chloride using thionyl chloride.[3]
Materials:
-
Heptanedioic acid (Pimelic acid)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
-
To the flask, add heptanedioic acid (1 equivalent).
-
Carefully add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C). The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude heptanedioyl chloride is then purified by vacuum distillation.
Step 2: Synthesis of this compound
This protocol details the Friedel-Crafts acylation of chlorobenzene with heptanedioyl chloride.
Materials:
-
Heptanedioyl chloride (from Step 1)
-
Chlorobenzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Nitrobenzene or Dichloromethane (anhydrous, as solvent)
-
Round-bottom flask
-
Addition funnel
-
Ice bath
-
Stirrer
-
Hydrochloric acid (HCl), concentrated and dilute
-
Diethyl ether or Ethyl acetate for extraction
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Rotary evaporator
-
Recrystallization solvents (e.g., toluene, ethanol/water mixture)
-
Chromatography apparatus (optional, for isomer separation)
Procedure:
-
In a fume hood, set up a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Suspend anhydrous aluminum chloride (approximately 2.2 equivalents) in a suitable anhydrous solvent (e.g., nitrobenzene or an excess of chlorobenzene).
-
Cool the suspension in an ice bath to 0-5 °C with constant stirring.
-
Dissolve heptanedioyl chloride (1 equivalent) in anhydrous chlorobenzene.
-
Add the heptanedioyl chloride solution dropwise from the addition funnel to the stirred AlCl₃ suspension, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. If a solvent like nitrobenzene was used, it can be removed by steam distillation. If chlorobenzene was used in excess, the layers can be separated.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to extract the acidic product, and finally with brine.
-
Acidify the bicarbonate extracts with dilute HCl to precipitate the crude 7-(chlorophenyl)-7-oxoheptanoic acid isomers.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture). Separation of the 3-chloro isomer from the other isomers may require column chromatography.
Data Presentation
| Parameter | Heptanedioic Acid | Heptanedioyl Chloride | 7-(4-Chlorophenyl)-7-oxoheptanoic Acid (Reference for expected data) | This compound (Expected) |
| Molecular Formula | C₇H₁₂O₄ | C₇H₁₀Cl₂O₂ | C₁₃H₁₅ClO₃ | C₁₃H₁₅ClO₃ |
| Molecular Weight | 160.17 g/mol | 197.06 g/mol | 254.70 g/mol | 254.70 g/mol |
| Boiling Point | 212 °C (10 mmHg) | 113 °C (5 mmHg) | 438.8 °C at 760 mmHg[4] | Similar to 4-chloro isomer |
| Melting Point | 105-107 °C | N/A | Not readily available | Expected to be a crystalline solid |
| Appearance | White solid | Colorless liquid | Solid | White to off-white solid |
| Expected Yield | N/A | High | Moderate to good (isomer mixture) | Lower yield due to being a minor isomer |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for 7-(3-Chlorophenyl)-7-oxoheptanoic acid in Cellular Assays
To the Researcher: Following a comprehensive literature and database search, it has been determined that there is currently no publicly available information on the use of 7-(3-Chlorophenyl)-7-oxoheptanoic acid in cellular assays. No biological targets, mechanisms of action, or established protocols for this specific compound have been reported in scientific literature or publicly accessible databases.
The information that would typically be included in application notes, such as quantitative data on potency (e.g., IC50, EC50), detailed experimental protocols, and descriptions of signaling pathways, is not available.
General Considerations for Structurally Related Compounds: Aromatic Keto Acids
While no data exists for this compound, some research has been conducted on the broader class of aromatic keto acids, which share a similar structural scaffold. It is important to note that the biological effects of these related compounds may not be predictive of the activity of this compound, as small structural changes can lead to significant differences in biological function.
Aromatic ketoacids secreted by the parasite Trypanosoma brucei have been shown to possess immunomodulatory properties.[1][2] Specifically, these compounds can suppress pro-inflammatory responses in immune cells like macrophages and glial cells.[1][2] This effect is mediated, at least in part, through the activation of the Nrf2/HO-1 pathway, a key cellular stress response pathway.[1][2]
Hypothetical Experimental Workflow
Should a researcher wish to investigate the cellular effects of this compound, a general workflow for initial screening could be as follows. This is a speculative workflow and does not represent an established protocol for this compound.
Figure 1. A hypothetical workflow for the initial cellular characterization of this compound.
Conclusion
The absence of specific biological data for this compound prevents the creation of detailed application notes and protocols as requested. The provided information on related compounds and the hypothetical workflow are intended to offer a starting point for researchers interested in investigating the properties of this molecule. Any experimental work with this compound would be exploratory in nature, and protocols would need to be developed and optimized from first principles. Researchers are strongly encouraged to perform their own comprehensive literature search for any new information that may have been published since the date of this response.
References
- 1. Frontiers | Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages [frontiersin.org]
- 2. Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid
These application notes provide detailed methodologies for the quantitative analysis of 7-(3-Chlorophenyl)-7-oxoheptanoic acid in various matrices, catering to researchers, scientists, and professionals in drug development. The protocols described are based on established analytical principles for similar aromatic keto-carboxylic acids and are intended as a starting point for method development and validation.
Overview and Physicochemical Properties
This compound is an organic compound featuring a heptanoic acid chain with a ketone group at the 7-position and a 3-chlorophenyl substituent. Its structure suggests that it is a relatively non-polar molecule with a carboxylic acid functional group, making it amenable to analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Physicochemical Properties of this compound (and its Isomer)
| Property | Value (for 7-(4-chlorophenyl)-7-oxoheptanoic acid) | Reference |
| CAS Number | 35333-20-1 | [1] |
| Molecular Formula | C13H15ClO3 | [1] |
| Molecular Weight | 254.71 g/mol | [1] |
Note: Data for the 4-chloro isomer is provided as a reference due to the limited availability of specific data for the 3-chloro isomer.
Analytical Methodologies
Two primary analytical methods are proposed for the quantification of this compound:
-
RP-HPLC with UV Detection: A robust and widely available method suitable for routine analysis and quantification in simpler matrices.
-
LC-MS/MS: A highly sensitive and selective method ideal for complex biological matrices and trace-level quantification.
Application Note 1: Quantification by RP-HPLC with UV Detection
This method is suitable for the determination of this compound in bulk materials, formulated products, and simple aqueous solutions. The carboxylic acid moiety allows for manipulation of retention based on mobile phase pH.[2]
Experimental Protocol
a) Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
Standard of this compound.
b) Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
c) Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing the analyte in the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
d) Data Analysis:
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of the analyte in the sample by interpolation from the calibration curve.
Illustrative Quantitative Data
Table 2: Representative HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: The data presented in this table is for illustrative purposes and should be established during in-house method validation.
Experimental Workflow
References
Application Notes and Protocols: 7-(3-Chlorophenyl)-7-oxoheptanoic Acid as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 7-(3-Chlorophenyl)-7-oxoheptanoic acid as a key intermediate in organic synthesis. This versatile building block is of significant interest for the development of novel therapeutic agents and other functional organic molecules. Its structure, featuring a substituted aromatic ring and a keto-acid aliphatic chain, offers multiple reaction sites for constructing complex molecular architectures.
Arylalkanoic acids and their derivatives are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The structural motif of this compound makes it a valuable precursor for the synthesis of diarylheptanoids and other compounds with potential anti-inflammatory, anti-cancer, or other biological activities[2][3].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₃H₁₅ClO₃ |
| Molecular Weight | 254.71 g/mol |
| IUPAC Name | This compound |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. A plausible, though potentially low-yielding due to isomer formation, approach involves the acylation of chlorobenzene with a derivative of pimelic acid, such as pimeloyl chloride. A more direct, but less commonly documented approach for this specific isomer, would be the reaction of a suitable seven-carbon acylating agent with a pre-functionalized benzene ring. The following protocol details the more conventional Friedel-Crafts approach.
Step 1a: Preparation of Pimeloyl Chloride
Pimelic acid is converted to pimeloyl chloride using a standard chlorinating agent like thionyl chloride.
-
Materials: Pimelic acid, thionyl chloride (SOCl₂), dry dichloromethane (DCM), magnetic stirrer, heating mantle, reflux condenser, rotary evaporator.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pimelic acid (1 equivalent) in dry DCM.
-
Slowly add thionyl chloride (2.2 equivalents) to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude pimeloyl chloride, which can be used in the next step without further purification.
-
Step 1b: Friedel-Crafts Acylation
-
Materials: Pimeloyl chloride, chlorobenzene, aluminum chloride (AlCl₃), dry nitrobenzene (as solvent), ice bath, magnetic stirrer, round-bottom flask, addition funnel, work-up reagents (ice, concentrated HCl, diethyl ether), rotary evaporator, column chromatography apparatus.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add anhydrous aluminum chloride (2.5 equivalents) and dry nitrobenzene.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Dissolve pimeloyl chloride (1 equivalent) in dry chlorobenzene (used in excess) and add this solution dropwise to the AlCl₃ suspension while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice, followed by the addition of concentrated HCl to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield a crude product containing a mixture of isomers.
-
The desired this compound is purified from the isomeric mixture using column chromatography on silica gel. The separation of chloro-substituted aromatic isomers can be challenging and may require careful optimization of the chromatographic conditions[4].
-
Quantitative Data for Synthesis (Illustrative)
| Reagent | Molar Eq. | Molecular Weight | Amount (mmol) | Mass/Volume |
| Pimelic Acid | 1.0 | 160.17 g/mol | 50 | 8.01 g |
| Thionyl Chloride | 2.2 | 118.97 g/mol | 110 | 8.0 mL |
| Pimeloyl Chloride | 1.0 | 197.06 g/mol | 50 | 9.85 g |
| Chlorobenzene | 10.0 | 112.56 g/mol | 500 | 48.5 mL |
| Aluminum Chloride | 2.5 | 133.34 g/mol | 125 | 16.67 g |
Protocol 2: Application in the Synthesis of a Diarylheptanoid Analog
This compound can serve as a precursor for the synthesis of diarylheptanoid analogs. This protocol outlines a two-step process involving the reduction of the ketone and subsequent functionalization.
Step 2a: Reduction of the Ketone
The ketone functionality can be reduced to a hydroxyl group using a reducing agent like sodium borohydride.
-
Materials: this compound, sodium borohydride (NaBH₄), methanol, magnetic stirrer, round-bottom flask, work-up reagents (water, HCl, ethyl acetate), rotary evaporator.
-
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction by adding water, followed by acidification with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 7-(3-chlorophenyl)-7-hydroxyheptanoic acid.
-
Step 2b: Esterification and Further Modification (Example)
The resulting hydroxy acid can be further modified, for instance, by esterification followed by other transformations to build the second aryl group of a diarylheptanoid structure.
-
Materials: 7-(3-chlorophenyl)-7-hydroxyheptanoic acid, ethanol, sulfuric acid (catalytic amount), magnetic stirrer, heating mantle, reflux condenser, work-up reagents (saturated sodium bicarbonate, brine, ethyl acetate), rotary evaporator.
-
Procedure:
-
Dissolve the hydroxy acid (1 equivalent) in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ethyl ester. This intermediate can then be used in various coupling reactions to introduce the second aryl moiety.
-
Quantitative Data for Diarylheptanoid Analog Synthesis (Illustrative)
| Reagent | Molar Eq. | Molecular Weight | Amount (mmol) | Mass |
| This compound | 1.0 | 254.71 g/mol | 10 | 2.55 g |
| Sodium Borohydride | 1.5 | 37.83 g/mol | 15 | 0.57 g |
| 7-(3-chlorophenyl)-7-hydroxyheptanoic acid | 1.0 | 256.73 g/mol | 10 | 2.57 g (theoretical) |
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Application in Synthesis and a Hypothetical Signaling Pathway
This diagram shows the use of the title compound as an intermediate for a diarylheptanoid analog and a hypothetical mechanism of action.
Caption: Synthesis of a diarylheptanoid analog and its potential biological target.
References
- 1. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Evaluation of 7-(3-Chlorophenyl)-7-oxoheptanoic acid
Topic: Experimental Setup for In Vivo Testing of 7-(3-Chlorophenyl)-7-oxoheptanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive framework for the in vivo evaluation of this compound, a novel small molecule with potential therapeutic applications. Due to the absence of specific biological data for this compound, this document outlines a general, yet detailed, experimental plan based on the hypothesis that the compound possesses anti-inflammatory properties, a plausible assumption given its chemical structure. The following protocols are designed to assess the pharmacokinetics (PK), pharmacodynamics (PD), and safety profile of this compound in rodent models.
Hypothetical Signaling Pathway
The anti-inflammatory activity of this compound is hypothesized to involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.
Application Note: HPLC Method Development for the Quantification of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-(3-Chlorophenyl)-7-oxoheptanoic acid. The developed reversed-phase HPLC (RP-HPLC) method is suitable for the determination of this compound in various sample matrices, demonstrating good accuracy, precision, and linearity. This method is particularly useful for researchers, scientists, and professionals involved in drug development and quality control processes where accurate quantification of this and structurally similar aromatic keto acids is required.
Introduction
This compound is an aromatic keto acid of interest in pharmaceutical research and development. Accurate and precise analytical methods are crucial for its quantification in different stages of drug development, including formulation, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds. This application note describes a systematic approach to developing a stability-indicating RP-HPLC method for this compound.
Experimental
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
A summary of the optimized chromatographic conditions is presented in Table 1. The selection of a C18 column is common for the separation of aromatic compounds.[1][2][3] The mobile phase consists of a mixture of an acidic aqueous phase and an organic modifier, a typical composition for reversed-phase chromatography.[4][5]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: Optimized HPLC Conditions
Gradient Elution Program:
A gradient elution is employed to ensure the efficient separation of the analyte from potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 15 | 20 | 80 |
| 17 | 60 | 40 |
| 20 | 60 | 40 |
Table 2: Gradient Program
Protocols
1. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
The sample preparation will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For more complex matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required.
3. Method Validation:
The developed method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
4. System Suitability:
Before each analytical run, a system suitability test should be performed by injecting a standard solution multiple times. The acceptance criteria are summarized in Table 3.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Table 3: System Suitability Parameters
Results and Discussion
The developed HPLC method provides a good separation of this compound from potential impurities. The use of a C18 column provides good retention and peak shape for this aromatic keto acid. The gradient elution allows for the timely elution of the analyte while ensuring the removal of any strongly retained components from the column. The UV detection at 254 nm is suitable due to the presence of the chromophoric chlorophenyl group.
Conclusion
A simple, specific, and reliable RP-HPLC method for the quantitative determination of this compound has been developed. The method is suitable for routine quality control and research applications. The provided protocol offers a starting point for the analysis of this compound, which can be further optimized based on specific sample matrices and instrumentation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pp.bme.hu [pp.bme.hu]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Application Note: Derivatization of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many pharmaceutical compounds and metabolites, such as 7-(3-Chlorophenyl)-7-oxoheptanoic acid, are non-volatile due to the presence of polar functional groups like carboxylic acids and ketones.[1][2][3] Chemical derivatization is therefore a crucial sample preparation step to increase the volatility and thermal stability of these analytes, enabling their analysis by GC-MS.[2][4][5] This application note provides a detailed protocol for the two-step derivatization of this compound, targeting both the ketone and carboxylic acid functionalities to ensure optimal chromatographic performance and mass spectrometric detection. The described methodology involves an initial oximation of the keto group, followed by silylation of the carboxylic acid group.[3][6]
Key Analyte Properties:
-
Analyte: this compound
-
Molecular Formula: C₁₃H₁₅ClO₃
-
Molecular Weight: 270.71 g/mol
-
Functional Groups: Carboxylic acid, Ketone
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Derivatization Efficiency | > 95% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Linear Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 90 - 110% |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 15% |
Experimental Protocols
This section details the methodologies for the derivatization and subsequent GC-MS analysis of this compound.
Materials and Reagents:
-
This compound standard
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MOX)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7][8]
-
Ethyl acetate (GC grade)
-
Nitrogen gas (high purity)
-
GC vials (2 mL) with caps and septa
-
Heating block or oven
-
Vortex mixer
-
Micropipettes
Protocol 1: Two-Step Derivatization
This protocol involves the oximation of the ketone group followed by silylation of the carboxylic acid group.
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ethyl acetate to prepare a 1 mg/mL stock solution.
-
Pipette 100 µL of the stock solution into a 2 mL GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.
-
-
Step 1: Oximation of the Ketone Group
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the GC vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 60 minutes in a heating block or oven.[9]
-
Cool the vial to room temperature.
-
-
Step 2: Silylation of the Carboxylic Acid Group
-
Add 100 µL of BSTFA with 1% TMCS to the vial containing the oximated sample.[8]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
Protocol 2: GC-MS Analysis
The following are typical GC-MS parameters for the analysis of the derivatized analyte. These may require optimization based on the specific instrument.
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
Visualizations
Derivatization Workflow
Caption: Workflow for the two-step derivatization and GC-MS analysis.
Chemical Derivatization Pathway
Caption: Reaction pathway for the derivatization of the analyte.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. research.vu.nl [research.vu.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jfda-online.com [jfda-online.com]
- 6. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. restek.com [restek.com]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-(3-Chlorophenyl)-7-oxoheptanoic acid
Disclaimer: The following handling, storage, and safety guidelines are based on data for structurally similar compounds. A substance-specific Safety Data Sheet (SDS) for 7-(3-Chlorophenyl)-7-oxoheptanoic acid was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals should always perform a thorough risk assessment and consult a certified safety professional before handling this compound. The information provided herein is intended as a general guide and should be adapted to specific laboratory conditions and regulatory requirements.
Introduction
This compound is a chemical compound that requires careful handling to ensure the safety of laboratory personnel and to maintain its integrity for research and development purposes. These application notes provide detailed guidelines for its handling, storage, and relevant experimental protocols.
Hazard Identification and Safety Precautions
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.
2.1 Personal Protective Equipment (PPE)
A comprehensive list of required personal protective equipment is provided in the table below.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator with a dust filter where dust formation is likely. | To prevent inhalation of dust particles. |
2.2 General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in laboratory areas.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Storage Guidelines
Proper storage is crucial for maintaining the stability and purity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | To minimize degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric components. |
| Container | Keep container tightly closed in a dry place. | To prevent moisture absorption and contamination. |
| Incompatible Materials | Avoid strong oxidizing agents. | To prevent hazardous reactions. |
Spill and Emergency Procedures
4.1 Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spread of the material. Do not let the product enter drains.
-
Absorb: For small spills, use an inert absorbent material.
-
Collect: Carefully sweep or scoop up the material and place it in a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
4.2 First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Experimental Protocols
5.1 Protocol for Preparing a Stock Solution
-
Preparation: In a chemical fume hood, weigh the desired amount of this compound using an analytical balance.
-
Solubilization: Add a suitable solvent (e.g., DMSO, DMF, or ethanol) dropwise to the solid. The choice of solvent will depend on the specific experimental requirements.
-
Vortexing/Sonication: Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Final Volume: Adjust the final volume with the solvent to achieve the desired concentration.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term stability.
5.2 Protocol for Assessing Compound Stability
-
Sample Preparation: Prepare multiple aliquots of a known concentration of this compound in the desired solvent or formulation buffer.
-
Storage Conditions: Store the aliquots under different conditions (e.g., -20°C, 4°C, room temperature, and elevated temperature like 40°C). Protect from light if the compound is light-sensitive.
-
Time Points: At designated time points (e.g., 0, 1, 7, 14, and 30 days), retrieve one aliquot from each storage condition.
-
Analysis: Analyze the purity and concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Recording: Record the percentage of the parent compound remaining at each time point and storage condition in a table.
| Storage Temp. | Day 0 (%) | Day 1 (%) | Day 7 (%) | Day 14 (%) | Day 30 (%) |
| -20°C | 100 | ||||
| 4°C | 100 | ||||
| Room Temp. | 100 | ||||
| 40°C | 100 |
Visualizations
Caption: General laboratory workflow for handling chemical compounds.
Application Notes: 7-(3-Chlorophenyl)-7-oxoheptanoic Acid in Enzyme Inhibition Studies
Introduction
7-(3-Chlorophenyl)-7-oxoheptanoic acid is a synthetic compound with potential applications in biochemical research, particularly in the screening and characterization of enzyme inhibitors. Its chemical structure, featuring a heptanoic acid chain, a ketone group, and a chlorophenyl moiety, suggests the possibility of interactions with the active sites of various enzymes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the chlorophenyl ring can engage in hydrophobic and van der Waals interactions. This combination of features makes it a candidate for investigation as an inhibitor of enzymes involved in metabolic and signaling pathways.
Currently, there is a notable absence of published research specifically detailing the enzyme inhibitory activity of this compound. Database searches and literature reviews did not yield specific quantitative data (such as IC50 or Ki values), detailed experimental protocols, or established signaling pathway interactions for this particular compound.
Therefore, this document serves as a foundational guide for researchers interested in exploring the potential of this compound as an enzyme inhibitor. The protocols provided are general methodologies that can be adapted for screening this compound against a variety of enzyme targets. The application notes are based on the general principles of enzyme inhibition studies and the structural characteristics of the compound.
General Application Notes
-
Compound Handling and Storage: this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in a suitable solvent such as dimethyl sulfoxide (DMSO) and use the lowest effective concentration to avoid solvent-induced artifacts in enzymatic assays.
-
Preliminary Enzyme Target Selection: Based on its structural similarity to known enzyme inhibitors, potential targets for this compound could include, but are not limited to:
-
Matrix Metalloproteinases (MMPs): The carboxylic acid moiety could potentially chelate the active site zinc ion.
-
Histone Deacetylases (HDACs): The long aliphatic chain and the phenyl ring are features found in some HDAC inhibitors.
-
Fatty Acid Synthase (FASN): The long-chain fatty acid-like structure might allow it to interact with the substrate-binding sites of FASN.
-
Cyclooxygenases (COX-1 and COX-2): The anti-inflammatory potential could be explored by testing against these enzymes.
-
-
Assay Development and Optimization: It is crucial to develop and optimize a robust enzymatic assay for the chosen target. This includes determining the optimal buffer conditions, substrate concentration (typically at or below the Michaelis constant, Km), and enzyme concentration.
-
Mechanism of Inhibition Studies: Should initial screening reveal inhibitory activity, further studies should be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This typically involves measuring the inhibitor's effect on the enzyme kinetics at varying substrate concentrations.
Experimental Protocols
The following are generalized protocols for initial screening and characterization of this compound as an enzyme inhibitor. These protocols should be adapted and optimized for the specific enzyme of interest.
Protocol 1: General Enzyme Inhibition Screening Assay
This protocol describes a high-throughput screening method to identify if this compound inhibits a specific enzyme.
Workflow Diagram:
Caption: Workflow for a general enzyme inhibition screening assay.
Materials:
-
This compound
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for the target enzyme)
-
Microplate reader (e.g., spectrophotometer, fluorometer)
-
96-well or 384-well microplates
-
DMSO (or other suitable solvent)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM) in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer at concentrations optimized for the assay.
-
Assay Setup:
-
Add 5 µL of the diluted compound solutions to the wells of a microplate.
-
For the positive control (no inhibition), add 5 µL of assay buffer with the same percentage of DMSO as the compound wells.
-
For the negative control (100% inhibition), add a known inhibitor of the enzyme or denatured enzyme.
-
Add 40 µL of the enzyme working solution to all wells.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the substrate working solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for a predetermined time (e.g., 30-60 minutes), during which the reaction proceeds linearly.
-
Signal Detection: Measure the product formation using a microplate reader at the appropriate wavelength for the specific assay (e.g., absorbance for a colorimetric assay, fluorescence for a fluorometric assay).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_positive_control - Signal_blank))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Protocol 2: Determination of the Mechanism of Inhibition
This protocol outlines the steps to investigate how this compound inhibits the enzyme.
Logical Relationship Diagram:
Caption: Logical workflow for determining the mechanism of enzyme inhibition.
Materials:
-
Same as Protocol 1.
Procedure:
-
Determine the IC50: First, determine the IC50 value of this compound as described in Protocol 1.
-
Set up Kinetic Assays:
-
Prepare a series of substrate concentrations ranging from 0.2 to 5 times the Km value of the enzyme.
-
Prepare at least two fixed concentrations of the inhibitor, for example, at its IC50 and 2x IC50. Also, include a control with no inhibitor.
-
-
Measure Initial Velocities:
-
For each inhibitor concentration (including zero), perform the enzymatic assay at each substrate concentration.
-
It is critical to measure the initial reaction velocity (V₀), where the product formation is linear over time. This may require taking multiple readings over a short period.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) versus the substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.
-
Create a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ versus 1/[S] for each inhibitor concentration.
-
-
Interpret the Results:
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (1/Vmax). The apparent Km will increase with increasing inhibitor concentration.
-
Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km). The apparent Vmax will decrease with increasing inhibitor concentration.
-
Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax will decrease.
-
Data Presentation
As no quantitative data for the enzyme inhibitory activity of this compound is currently available in the public domain, the following table is a template that researchers can use to structure their findings.
Table 1: Template for Summarizing Enzyme Inhibition Data for this compound
| Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Reference |
| e.g., MMP-2 | Fluorometric | [Insert Value] | [Insert Value] | e.g., Competitive | [Your Study] |
| e.g., HDAC1 | Colorimetric | [Insert Value] | [Insert Value] | e.g., Non-competitive | [Your Study] |
| e.g., FASN | Spectrophotometric | [Insert Value] | [Insert Value] | [To be determined] | [Your Study] |
Conclusion
While this compound remains an uncharacterized compound in the context of enzyme inhibition, its chemical features suggest it is a worthwhile candidate for screening against various enzymatic targets. The protocols and guidelines presented here provide a solid framework for initiating such investigations. Rigorous experimental design, careful execution, and thorough data analysis will be essential to elucidate the potential of this compound as a novel enzyme inhibitor and to pave the way for its potential use in drug development and as a chemical probe in biological research. Researchers are encouraged to publish their findings to contribute to the collective understanding of this and similar molecules.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 7-(3-Chlorophenyl)-7-oxoheptanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 7-(3-Chlorophenyl)-7-oxoheptanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound, which possesses both a carboxylic acid and an aromatic ketone functional group, are recrystallization and column chromatography. A combination of these techniques, often preceded by an acid-base extraction, typically yields the best results.
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities largely depend on the synthetic route. If synthesized via Friedel-Crafts acylation of chlorobenzene with a pimelic acid derivative, common impurities may include:
-
Unreacted starting materials (e.g., chlorobenzene, pimelic anhydride/chloride).
-
Isomeric byproducts, such as the ortho- and para-substituted products (2- and 4-chloro isomers).[1][2]
-
Polyacylated products.
-
Residual catalyst (e.g., aluminum chloride).
Q3: What level of purity can I expect to achieve?
A3: The achievable purity depends on the chosen purification method(s) and the initial purity of the crude product. A single recrystallization might increase purity to 95-98%. For higher purity (>99%), column chromatography or a second recrystallization is often necessary.
Q4: How can I assess the purity of my this compound?
A4: Purity can be assessed using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" during recrystallization instead of forming crystals. | The solvent may be too nonpolar, or the solution is cooling too rapidly. The melting point of the impurity/product mixture might be lower than the boiling point of the solvent. | Add a more polar co-solvent. Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath. Try a different solvent system. |
| Low recovery after recrystallization. | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. | Choose a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent required to dissolve the crude product. |
| Colored impurities persist after recrystallization. | The impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtering, but be aware this can reduce yield. Consider column chromatography for more effective color removal. |
| Poor separation of spots on TLC during column chromatography development. | The solvent system (mobile phase) is not optimized. | Adjust the polarity of the mobile phase. For acidic compounds, adding a small amount of a volatile acid (e.g., 0.1-1% acetic or formic acid) to the eluent can improve resolution and reduce tailing.[3] |
| Product elutes with impurities during column chromatography. | The polarity difference between the product and the impurity is small. The column was overloaded. | Use a shallower solvent gradient or an isocratic elution with an optimized solvent system. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
| The compound will not dissolve in any common recrystallization solvent. | The compound may be highly crystalline or have strong intermolecular interactions. | Try a solvent mixture. A good starting point is a solvent in which the compound is soluble (e.g., methanol, ethanol) and an anti-solvent in which it is insoluble (e.g., water, hexane).[4][5] |
Quantitative Data Summary
The following table provides estimated data for a typical purification sequence. Actual results will vary based on the scale of the reaction and the initial purity of the crude material.
| Purification Stage | Method | Typical Yield (%) | Estimated Purity (%) |
| Crude Product | - | 100 | 70-85 |
| After Acid-Base Extraction | Liquid-Liquid Extraction | 90-95 | 85-95 |
| After First Recrystallization | Solvent Recrystallization | 75-85 (from crude) | 95-98 |
| After Column Chromatography | Silica Gel Chromatography | 60-75 (from crude) | >99 |
| After Second Recrystallization | Solvent Recrystallization | 65-80 (from crude) | >99 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes the crude product is a solid.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold. A mixture of ethanol and water is often a good starting point for aromatic carboxylic acids.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Purification by Column Chromatography
-
Adsorbent and Eluent Selection:
-
Stationary Phase: Silica gel is a suitable adsorbent.
-
Mobile Phase (Eluent): Develop a suitable eluent system using TLC. A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. To improve the resolution of carboxylic acids, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent system.[3] A good starting point for TLC development could be a 70:30:1 mixture of Hexanes:Ethyl Acetate:Acetic Acid.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) or using a constant solvent composition (isocratic elution).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid or oil can be further purified by recrystallization if necessary.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for handling an impure product after an initial purification attempt.
References
- 1. doubtnut.com [doubtnut.com]
- 2. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
troubleshooting 7-(3-Chlorophenyl)-7-oxoheptanoic acid synthesis side reactions
Welcome to the technical support center for the synthesis of 7-(3-Chlorophenyl)-7-oxoheptanoic acid. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
I. Troubleshooting Guide: Side Reactions and Issues
The synthesis of this compound is most effectively achieved through a multi-step approach, as direct Friedel-Crafts acylation of chlorobenzene is highly problematic. This guide focuses on troubleshooting the more viable synthetic routes.
A. Issues with the Friedel-Crafts Acylation Approach (Not Recommended)
Direct acylation of chlorobenzene with pimelic anhydride or a derivative is not a recommended synthetic route due to the strong ortho- and para-directing nature of the chloro substituent.
Question: Why am I not getting the desired 3-substituted (meta) product in my Friedel-Crafts acylation of chlorobenzene?
Answer: The chloro group on the benzene ring is an ortho-, para-director. This means that incoming electrophiles, such as the acylium ion in a Friedel-Crafts reaction, will preferentially add to the positions ortho and para to the chlorine atom. The para-substituted product is typically the major isomer formed due to reduced steric hindrance compared to the ortho position. The desired meta-product, this compound, will be formed in very low, often negligible, yields.
Summary of Isomer Distribution in Friedel-Crafts Acylation of Chlorobenzene
| Isomer | Expected Yield | Rationale |
| ortho-substituted | Minor Product | Electronically favored but sterically hindered. |
| meta-substituted | Trace to None | Electronically disfavored. |
| para-substituted | Major Product | Electronically favored and sterically accessible.[1][2][3] |
B. Troubleshooting the Recommended Multi-Step Synthesis
A more effective strategy involves the coupling of a pre-functionalized aromatic ring, such as 3-chlorobenzoyl chloride, with a suitable seven-carbon nucleophile.
dot
Caption: Recommended multi-step synthesis of this compound.
Question: My Grignard reaction with 3-chlorobenzoyl chloride is giving a low yield of the desired ketone and a significant amount of a tertiary alcohol byproduct. What is happening?
Answer: Grignard reagents are highly reactive nucleophiles and can add to the ketone product of the initial reaction with the acyl chloride. This second addition leads to the formation of a tertiary alcohol. To mitigate this, consider using a less reactive organometallic reagent. Organocadmium reagents are known to react selectively with acyl chlorides to form ketones without the subsequent addition to the ketone product.[1][2][3][4][5]
Troubleshooting Over-reaction of Grignard Reagent
| Issue | Cause | Solution |
| Formation of tertiary alcohol | Second addition of Grignard reagent to the ketone product. | Convert the Grignard reagent to a less reactive organocadmium reagent by treating it with cadmium chloride (CdCl₂). |
| Low yield of ketone | Competing side reaction (tertiary alcohol formation). | Use of organocadmium reagent. |
Question: During the formation of the Grignard reagent from my protected 6-bromohexanoic acid, the reaction is not initiating or is very sluggish.
Answer: The formation of a Grignard reagent is sensitive to the purity of the reagents and the reaction conditions. Ensure that all glassware is thoroughly dried and the solvent (e.g., diethyl ether or THF) is anhydrous. The magnesium turnings should be fresh and activated if necessary (e.g., by grinding or using a small amount of iodine). The presence of any moisture will quench the Grignard reagent as it forms.
Question: I am observing the formation of Wurtz coupling products during the synthesis of my Grignard reagent.
Answer: The Wurtz coupling, where two alkyl halides react with the metal to form a dimer, is a common side reaction in Grignard synthesis. This can be minimized by the slow addition of the alkyl halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to obtain this compound?
A1: A multi-step synthesis starting from 3-chlorobenzoic acid is the most reliable route. This involves converting the carboxylic acid to 3-chlorobenzoyl chloride, preparing a suitable seven-carbon organometallic reagent (preferably an organocadmium reagent), coupling these two fragments, and finally deprotecting the carboxylic acid functionality if it was protected.
Q2: How can I protect the carboxylic acid group of 6-bromohexanoic acid before forming the Grignard reagent?
A2: The carboxylic acid can be protected as an ester, for example, by reacting it with an alcohol (e.g., methanol or ethanol) under acidic conditions (Fischer esterification). This ester group is generally unreactive towards the subsequent organocadmium reagent. The ester can then be hydrolyzed back to the carboxylic acid in the final step of the synthesis.[6]
Q3: Are there any alternatives to using organocadmium reagents due to their toxicity?
A3: While organocadmium reagents are very effective for this transformation, concerns about toxicity are valid. Alternative methods for synthesizing ketones from acyl chlorides with reduced side reactions include the use of organocuprates (Gilman reagents) or certain catalyzed reactions with Grignard reagents in the presence of specific additives that moderate their reactivity.[7]
Q4: I have synthesized 7-(3-chlorophenyl)-7-oxoheptanenitrile. How can I convert it to the desired carboxylic acid?
A4: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. For example, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide, followed by an acidic workup, will yield this compound.
III. Experimental Protocols
A. Synthesis of 3-Chlorobenzoyl chloride from 3-Chlorobenzoic acid
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet, add 3-chlorobenzoic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂) (5-10 equivalents) in a fume hood.
-
Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.[4]
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-chlorobenzoyl chloride can be purified by vacuum distillation.
B. Synthesis of Ethyl 6-bromohexanoate
-
In a round-bottom flask, dissolve 6-bromohexanoic acid (1 equivalent) in absolute ethanol (excess).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 6-bromohexanoate, which can be purified by vacuum distillation.
C. Synthesis of this compound via an Organocadmium Reagent
dot
Caption: Experimental workflow for the multi-step synthesis.
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.1 equivalents) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add anhydrous diethyl ether and a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of ethyl 6-bromohexanoate (1 equivalent) in anhydrous diethyl ether to the magnesium suspension.
-
Maintain a gentle reflux during the addition. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Preparation of the Organocadmium Reagent:
-
In a separate flask, add anhydrous cadmium chloride (CdCl₂) (0.55 equivalents) and suspend it in anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath and slowly add it to the CdCl₂ suspension with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. A color change or precipitation may be observed.
-
-
Coupling Reaction:
-
Cool the freshly prepared organocadmium reagent in an ice bath.
-
Slowly add a solution of 3-chlorobenzoyl chloride (1 equivalent) in anhydrous diethyl ether.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.
-
-
Workup and Hydrolysis:
-
Cool the reaction mixture and quench it by carefully pouring it over crushed ice and dilute sulfuric or hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 7-(3-chlorophenyl)-7-oxoheptanoate.
-
To hydrolyze the ester, add an aqueous solution of sodium hydroxide and heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure this compound.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. designer-drug.com [designer-drug.com]
- 3. Organocadmium chemistry - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Ketones with Organocadmiums made directly from "Rieke" Cadmium - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistryabc.com [chemistryabc.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
stability issues of 7-(3-Chlorophenyl)-7-oxoheptanoic acid in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 7-(3-Chlorophenyl)-7-oxoheptanoic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of this compound is showing a decrease in concentration over time. What could be the cause?
A1: A decrease in concentration can be attributed to several factors, primarily chemical degradation. The likely degradation pathways in an aqueous environment are hydrolysis, oxidation, and photodegradation. It is also possible that the compound is adsorbing to the surface of your container, especially if it is plastic. We recommend performing a forced degradation study to identify the specific cause.
Q2: I have observed the formation of a precipitate in my aqueous solution. What should I do?
A2: Precipitate formation could be due to the low aqueous solubility of this compound, which is expected to decrease at lower pH values as the carboxylic acid becomes protonated. Consider adjusting the pH of your solution to be above the pKa of the carboxylic acid group (typically around 4-5) to maintain its ionized, more soluble form. The precipitate could also be a less soluble degradation product.
Q3: Can the pH of the aqueous solution affect the stability of the compound?
A3: Yes, pH is a critical factor. The carboxylic acid moiety's ionization state is pH-dependent. Acidic or basic conditions can catalyze the hydrolysis of the molecule, potentially at the ketone functional group, although ketones are generally more stable to hydrolysis than esters. It is crucial to determine the optimal pH for stability for your specific application.
Q4: Is this compound sensitive to light?
A4: Compounds containing a chlorophenyl ketone moiety can be susceptible to photodegradation. Exposure to UV or even ambient light can lead to the formation of reactive species and subsequent degradation. It is recommended to handle and store solutions of this compound protected from light.
Q5: What are the expected degradation products of this compound?
A5: Under hydrolytic conditions, while the ketone is relatively stable, extreme pH and temperature could potentially lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group. Oxidative stress may lead to the formation of smaller carboxylic acids and aromatic acids. Photodegradation could involve reactions of the chlorophenyl group. Identifying the specific degradation products requires analytical techniques such as HPLC-MS.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreasing concentration in solution | Chemical degradation (hydrolysis, oxidation, photolysis) | Conduct a forced degradation study to identify the degradation pathway. Adjust pH, protect from light, and/or add antioxidants as needed. |
| Adsorption to container | Use glass or low-binding plastic containers. | |
| Solution discoloration (e.g., yellowing) | Oxidative degradation or photodegradation | Prepare solutions fresh. Store solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon). Consider adding a suitable antioxidant. |
| Formation of precipitate | Low solubility at the current pH | Adjust the pH to >5 to ensure the carboxylic acid is in its more soluble salt form. |
| Formation of an insoluble degradant | Characterize the precipitate using analytical techniques. Modify storage conditions to prevent its formation. | |
| Inconsistent analytical results | Instability during the analytical method | Ensure the mobile phase of your analytical method (e.g., HPLC) has a pH that ensures the stability of the compound during the run. |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on a 0.1 mg/mL aqueous solution of this compound after 24 hours of exposure to various stress conditions. This data is illustrative and actual results may vary.
| Stress Condition | % Degradation | Number of Degradation Products | Observations |
| 0.1 M HCl at 60°C | 8% | 2 | Slight decrease in parent peak, two small new peaks in HPLC. |
| 0.1 M NaOH at 60°C | 15% | 3 | Significant decrease in parent peak, three new peaks observed. |
| 1% H₂O₂ at room temperature | 25% | 4 | Solution turned slightly yellow. Multiple degradation peaks. |
| Heat (80°C) | 5% | 1 | Minor degradation. |
| Light (ICH Q1B conditions) | 18% | 3 | Noticeable degradation, emphasizing the need for light protection. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation:
-
Acidic Hydrolysis: Add 1 mL of the stock solution to a vial and add 9 mL of 0.1 M HCl.
-
Basic Hydrolysis: Add 1 mL of the stock solution to a vial and add 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Add 1 mL of the stock solution to a vial and add 9 mL of purified water.
-
-
Stress Conditions: Place the vials in a water bath at 60°C for 24 hours.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acidic and basic samples. Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method with a UV detector.
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution as described in Protocol 1.
-
Sample Preparation: Add 1 mL of the stock solution to a vial and add 9 mL of 1% hydrogen peroxide (H₂O₂).
-
Stress Conditions: Keep the vial at room temperature for 24 hours, protected from light.
-
Sample Analysis: Analyze the sample at various time points as described in Protocol 1.
Protocol 3: Forced Degradation Study - Photostability
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in purified water.
-
Stress Conditions: Expose the solution to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: Analyze both the exposed and control samples by HPLC after the exposure period.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Predicted degradation pathways for this compound.
Caption: Troubleshooting decision tree for stability issues.
Technical Support Center: Synthesis of 7-(3-Chlorophenyl)-7-oxoheptanoic acid
Welcome to the technical support center for the synthesis of 7-(3-Chlorophenyl)-7-oxoheptanoic acid. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes. The primary synthesis route discussed is the Friedel-Crafts acylation of chlorobenzene with 6-(chloroformyl)hexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound? A1: The standard method is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1] In this case, chlorobenzene is reacted with an acylating agent, typically 6-(chloroformyl)hexanoic acid (the mono-acid chloride of heptanedioic acid), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2] The Lewis acid activates the acyl chloride, forming a resonance-stabilized acylium ion which then attacks the aromatic ring.
Q2: Why is a stoichiometric amount of Lewis acid catalyst typically required? A2: A stoichiometric amount or more of the Lewis acid (e.g., AlCl₃) is necessary because the catalyst forms a stable complex with the resulting aryl ketone product.[1][3] This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, unlike in Friedel-Crafts alkylation, the catalyst is not regenerated and must be used in larger quantities.[3]
Q3: What are the expected major byproducts of this reaction? A3: The chlorine atom on chlorobenzene is an ortho-, para-directing group for electrophilic aromatic substitution.[4] Consequently, the major byproducts will be the isomeric products: 7-(2-chlorophenyl)-7-oxoheptanoic acid (ortho-isomer) and 7-(4-chlorophenyl)-7-oxoheptanoic acid (para-isomer).[4] Achieving high selectivity for the meta-product is the principal challenge of this synthesis.
Q4: Are there "greener" or alternative catalysts to aluminum chloride? A4: Yes, research has explored various alternative catalysts to address the environmental and handling concerns of AlCl₃. These include solid acid catalysts like zinc oxide (ZnO), bismuth salts, hafnium triflate (Hf(OTf)₄), and iron(III) chloride, which can be easier to handle, recover, and may offer different selectivity.[1][5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate it. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid catalyst if possible. |
| 2. Deactivated Arene: Chlorobenzene is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[2] | Increase the reaction temperature or use a stronger Lewis acid catalyst system. However, be aware this may also increase byproduct formation. Consider using a more activated starting material if the synthetic route allows. | |
| 3. Insufficient Reaction Time/Temperature: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gradually increasing the temperature. | |
| Formation of Multiple Isomers (Low Selectivity) | 1. Inherent Directing Effects: The chloro-group strongly directs incoming electrophiles to the ortho and para positions.[4] | This is the most significant challenge. • Purification: Employ column chromatography or fractional crystallization to separate the desired meta-isomer from the ortho- and para-byproducts. • Alternative Strategy: For higher purity, a multi-step synthesis may be required. For example, starting with a meta-directing group, performing the acylation, and then converting that group into a chloro-substituent. |
| Product is a Dark Oil or Gummy Solid | 1. Incomplete Quenching/Hydrolysis: The workup procedure may not have fully hydrolyzed the aluminum-ketone complex or neutralized the acid. | Ensure the reaction mixture is quenched slowly and carefully by pouring it onto crushed ice and concentrated HCl. Check the pH to ensure it is acidic before extraction. |
| 2. Presence of Polymeric Byproducts: Harsh reaction conditions (high temperature) can lead to polymerization or charring. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider using a milder catalyst system.[1] | |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Extraction: The presence of aluminum salts can lead to the formation of emulsions during the aqueous workup. | Add a saturated solution of NaCl (brine) to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite to remove insoluble aluminum salts before separating the layers. |
| 2. Co-crystallization of Isomers: The desired product and its isomers may have similar solubilities, making purification by recrystallization difficult. | Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for effective separation. Monitor fractions by TLC. |
Experimental Protocols & Data
Protocol: Friedel-Crafts Acylation for this compound
This protocol is a representative procedure. Optimization of stoichiometry, temperature, and reaction time may be required.
Materials:
-
Chlorobenzene
-
Heptanedioic anhydride (or 6-(chloroformyl)hexanoic acid)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous AlCl₃ (1.2 equivalents).
-
Add anhydrous DCM as the solvent and cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve heptanedioic anhydride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, add chlorobenzene (1.5 equivalents) dropwise via the dropping funnel.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine all organic layers and wash with water, followed by saturated NaHCO₃ solution (to neutralize the carboxylic acid for separation, if desired, then re-acidify), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.
-
Purification: Purify the crude mixture using column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexane) to separate the meta-isomer from ortho- and para-isomers.
Table: Optimization of Reaction Conditions (Representative Data)
The following table illustrates potential outcomes based on varying reaction parameters for the acylation of chlorobenzene. Yields are for the combined isomeric mixture unless specified.
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | meta:ortho:para Ratio |
| 1 | AlCl₃ (1.2) | DCM | 0 to 25 | 18 | 75% | 5 : 25 : 70 |
| 2 | AlCl₃ (1.2) | CS₂ | 0 to 25 | 18 | 68% | 8 : 22 : 70 |
| 3 | FeCl₃ (1.2) | DCM | 40 | 24 | 55% | 6 : 24 : 70 |
| 4 | Hf(OTf)₄ (0.2) | Nitrobenzene | 60 | 12 | 62% | 10 : 20 : 70 |
Note: Data is representative and intended to illustrate trends. Actual results will vary.
Visual Guides (Diagrams)
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
preventing degradation of 7-(3-Chlorophenyl)-7-oxoheptanoic acid during experiments
Welcome to the technical support center for 7-(3-Chlorophenyl)-7-oxoheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its chemical structure, which includes a ketone, a carboxylic acid, and a chlorophenyl group, the primary factors that can lead to degradation are exposure to light (photodegradation), high temperatures, strong oxidizing or reducing agents, and extreme pH conditions (both acidic and basic).
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For related compounds like heptanoic acid, storage below +30°C is recommended.[1][2]
Q3: What are the potential degradation pathways for this compound?
A3: The potential degradation pathways include:
-
Photodegradation: The aryl ketone moiety is susceptible to photochemical reactions, which can lead to the formation of radical species and subsequent unwanted side products.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
-
Oxidation/Reduction: The ketone group can be oxidized or reduced by strong chemical agents, leading to the formation of esters or alcohols, respectively.
-
Hydrolysis: While less likely for the ketone, prolonged exposure to harsh aqueous conditions could potentially affect the compound's integrity.
Q4: Can I dissolve this compound in aqueous solutions?
A4: While heptanoic acid is poorly soluble in water, the overall solubility of this compound in aqueous solutions may be limited.[1][3] It is recommended to first dissolve the compound in a minimal amount of an appropriate organic solvent (e.g., DMSO, DMF, or ethanol) before preparing aqueous stocks. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing inconsistent or unexpected results in your experiments, it may be due to the degradation of this compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Photodegradation | Work in a low-light environment or use amber-colored labware. | Wrap experimental setups in aluminum foil to protect from light. Prepare solutions fresh before use and avoid prolonged exposure to ambient light. |
| Thermal Degradation | Maintain a controlled, low-temperature environment during your experiments. | Use ice baths for reactions and store stock solutions at recommended low temperatures. Avoid heating solutions unless specified in a validated protocol. |
| Chemical Incompatibility | Review all reagents in your experimental protocol for potential incompatibilities. | Avoid using strong oxidizing agents, reducing agents, or strong bases in your reaction mixture unless they are part of the intended reaction mechanism.[1][2] |
| pH Instability | Measure and control the pH of your solutions. | Use buffered solutions to maintain a stable pH throughout the experiment. Avoid highly acidic or alkaline conditions. |
Issue 2: Visible Changes in the Compound (Color Change, Precipitation)
Visible changes in the solid compound or its solutions can be an indicator of degradation.
| Observation | Potential Cause | Troubleshooting Step |
| Yellowing of solid or solution | Photodegradation or oxidation. | Discard the degraded compound/solution. Obtain a fresh batch and ensure proper storage and handling procedures are followed. |
| Precipitation from solution | Poor solubility or degradation product formation. | Verify the solubility of the compound in your chosen solvent system. If solubility is not the issue, the precipitate may be a degradation product. Analyze the precipitate if possible, and prepare fresh solutions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the recommended procedure for preparing a stock solution of this compound to minimize degradation.
-
Preparation: Work in a fume hood with subdued lighting. Use amber glass vials or vials wrapped in aluminum foil.
-
Weighing: Tare a clean, dry vial on an analytical balance. Add the desired amount of this compound to the vial and record the weight.
-
Dissolution: Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired concentration.
-
Mixing: Gently vortex or sonicate the vial at room temperature until the compound is completely dissolved. Avoid heating.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below, protected from light.
Protocol 2: General Experimental Workflow for Handling
This workflow provides a general guideline for incorporating this compound into an experiment while minimizing degradation.
Caption: Experimental workflow for handling this compound.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on its functional groups.
Caption: Potential degradation pathways of the target compound.
References
method refinement for consistent results with 7-(3-Chlorophenyl)-7-oxoheptanoic acid
Disclaimer: Information on the specific experimental applications and potential issues for 7-(3-Chlorophenyl)-7-oxoheptanoic acid is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on general principles for handling substituted keto-acids and may need to be adapted based on your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: I am observing low solubility of this compound in my aqueous buffer. How can I improve this?
A1: Low aqueous solubility is common for compounds with aromatic rings and long aliphatic chains. Consider the following approaches:
-
pH Adjustment: As a carboxylic acid, the solubility of this compound will increase at a pH above its pKa. Carefully adjust the pH of your buffer with a suitable base (e.g., NaOH) to deprotonate the carboxylic acid, forming a more soluble salt.
-
Co-solvents: The use of a small percentage of an organic co-solvent, such as DMSO or ethanol, can significantly improve solubility. However, ensure the chosen co-solvent is compatible with your experimental system and does not interfere with downstream applications. Always run a vehicle control to account for any effects of the co-solvent.
-
Sonication: Gentle sonication can help to dissolve the compound more effectively.
-
Warming: Mild warming of the solution may aid in dissolution, but be cautious of potential degradation at elevated temperatures.
Q2: My experimental results are inconsistent between batches of the compound. What could be the cause?
A2: Inconsistent results can stem from several factors related to the compound's purity and handling:
-
Purity Verification: Purity between batches can vary. It is highly recommended to verify the purity of each new batch using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Proper Storage: Ensure the compound is stored under the recommended conditions (typically cool, dry, and dark) to prevent degradation. Improper storage can lead to the formation of impurities over time.
-
Weighing and Dispensing: Due to its physical properties, ensure accurate and consistent weighing. Use a calibrated analytical balance and handle the compound in a controlled environment to minimize static effects and moisture absorption.
Q3: I suspect the compound is degrading in my experimental conditions. How can I assess its stability?
A3: To assess the stability of this compound in your experimental matrix, you can perform a time-course study. Incubate the compound under your experimental conditions and analyze samples at different time points using an appropriate analytical method like HPLC or LC-MS. This will allow you to determine the rate of degradation, if any.
Troubleshooting Guides
Issue 1: Unexpected or No Biological Activity
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | Refer to the solubility troubleshooting steps in the FAQ section. Ensure the compound is fully dissolved before application. |
| Compound Degradation | Assess the stability of the compound under your experimental conditions as described in the FAQs. Prepare fresh stock solutions for each experiment. |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. Confirm the accuracy of your weighing and dilution steps. |
| Cellular Uptake Issues | If working with cell-based assays, consider factors that may limit cell permeability. The presence of the chloro- and oxo- groups may influence its ability to cross cell membranes. |
Issue 2: High Background Signal in Assays
| Potential Cause | Troubleshooting Steps |
| Compound Interference | The compound itself may possess intrinsic properties (e.g., fluorescence) that interfere with the assay's detection method. Run a control with the compound alone to assess for any background signal. |
| Impure Compound | Impurities in the compound batch could be responsible for the high background. Verify the purity of your compound. |
| Non-specific Binding | At high concentrations, the compound may exhibit non-specific binding to proteins or other components in your assay. Perform a dose-response curve to identify an optimal concentration range. |
Experimental Protocols
Note: The following are generalized protocols and should be optimized for your specific application.
Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh a precise amount of this compound.
-
Calculate the volume of dimethyl sulfoxide (DMSO) required to achieve a 10 mM concentration.
-
Add the DMSO to the solid compound in a suitable vial.
-
Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Potential (Hypothetical) Metabolic Pathway
Disclaimer: This is a hypothetical metabolic pathway for a generic keto-acid and has not been experimentally validated for this compound.
Caption: A hypothetical metabolic pathway for this compound.
addressing poor solubility of 7-(3-Chlorophenyl)-7-oxoheptanoic acid in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering solubility issues with 7-(3-Chlorophenyl)-7-oxoheptanoic acid in experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the initial steps I should take?
A1: Poor aqueous solubility is common for carboxylic acids with aromatic groups. The primary recommended step is to first attempt dissolution in a small amount of a water-miscible organic solvent before dilution into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose as it is compatible with many biological assays at low final concentrations.
Q2: What is the recommended starting solvent for preparing a stock solution?
A2: We recommend preparing a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). This stock can then be serially diluted into your aqueous assay buffer to the final desired concentration. It is crucial to ensure the final DMSO concentration in your assay is low (typically <1%) to avoid solvent-induced artifacts.
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?
A3: This indicates that the aqueous solubility of the compound is being exceeded. Here are several strategies to address this:
-
pH Adjustment: The solubility of carboxylic acids generally increases at a pH above their pKa, as the molecule becomes deprotonated and more polar.[1] Try adjusting the pH of your aqueous buffer to 7.5 or higher.
-
Use of Solubilizing Agents: Consider incorporating surfactants or cyclodextrins into your assay buffer to enhance solubility.
-
Lower the Final Concentration: If permissible by your experimental design, lowering the final concentration of the compound in the assay may prevent precipitation.
Q4: What concentration of DMSO is acceptable in my assay?
A4: The tolerance for DMSO varies depending on the specific assay and cell type. However, a general guideline is to keep the final concentration of DMSO at or below 1%, and ideally below 0.5%, to minimize its effects on biological systems.
Q5: Are there alternatives to DMSO?
A5: Yes, other water-miscible organic solvents like ethanol and methanol can also be used to prepare stock solutions. However, their compatibility with your specific assay must be validated, as they can also have effects on biological systems.
Q6: How can surfactants help with solubility, and which ones should I consider?
A6: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. For acidic compounds, non-ionic surfactants are often a good starting point. Consider trying low concentrations (e.g., 0.01% - 0.1%) of surfactants like Tween® 20 or Triton™ X-100 in your assay buffer.
Q7: What are cyclodextrins and how do they improve solubility?
A7: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[2][3] They can encapsulate hydrophobic molecules, like this compound, forming water-soluble inclusion complexes. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Estimated Solubility Data
| Solvent/Condition | Estimated Solubility | Notes |
| Water (pH 5.0) | < 0.1 mg/mL | Expected to be poorly soluble in acidic aqueous conditions. |
| Water (pH 7.4) | 0.1 - 1 mg/mL | Solubility is expected to increase as the pH approaches and surpasses the pKa of the carboxylic acid group. |
| 100% DMSO | > 50 mg/mL | Highly soluble in DMSO, making it a suitable solvent for stock solutions. |
| 100% Ethanol | > 20 mg/mL | Good solubility is expected. |
| Aqueous Buffer with 0.1% Tween® 20 | 1 - 5 mg/mL | Surfactants are expected to significantly enhance aqueous solubility. |
| Aqueous Buffer with 10 mM HP-β-CD | 1 - 10 mg/mL | Cyclodextrins are expected to significantly enhance aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out a sufficient amount of this compound. For example, for 1 mL of a 10 mM stock solution, you would need approximately 2.43 mg.
-
Add DMSO: Add the appropriate volume of 100% DMSO to the weighed compound in a sterile microcentrifuge tube or vial.
-
Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining Optimal pH for Solubilization
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).
-
Prepare Compound Suspensions: In separate tubes, add a small, known amount of this compound to each buffer to create a suspension.
-
Equilibrate: Gently agitate the suspensions at a controlled temperature for a set period (e.g., 24 hours) to allow them to reach equilibrium.
-
Separate Undissolved Compound: Centrifuge the tubes to pellet any undissolved compound.
-
Quantify Solubilized Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined wavelength or HPLC).
-
Analyze Results: Plot the solubility versus pH to identify the optimal pH range for your experiments.
Protocol 3: Screening for an Effective Solubilizing Agent
-
Prepare Stock Solutions of Solubilizing Agents: Prepare concentrated stock solutions of various surfactants (e.g., 10% Tween® 20, 10% Triton™ X-100) and cyclodextrins (e.g., 100 mM HP-β-CD) in your chosen assay buffer.
-
Prepare Test Solutions: In separate tubes, add your assay buffer and spike in the solubilizing agents to achieve a range of final concentrations (e.g., 0.01%, 0.1%, 1% for surfactants; 1 mM, 5 mM, 10 mM for cyclodextrins).
-
Add Compound: Add a known amount of this compound to each test solution to create a suspension.
-
Equilibrate and Quantify: Follow steps 3-5 from Protocol 2 to determine the solubility in the presence of each solubilizing agent.
-
Select Optimal Agent: Choose the solubilizing agent and concentration that provides the best solubility without interfering with your assay.
Visualizations
Caption: Decision workflow for troubleshooting solubility issues.
Caption: Workflow for preparing a DMSO stock solution.
References
Validation & Comparative
A Comparative Analysis of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid and Its Ortho and Para Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 7-(3-chlorophenyl)-7-oxoheptanoic acid and its corresponding ortho and para isomers. Due to a lack of available experimental data in peer-reviewed literature, this comparison is based on computed physicochemical properties. This document also outlines detailed experimental protocols for the synthesis and characterization of these compounds, offering a framework for researchers interested in further investigation.
Introduction
7-oxoheptanoic acid derivatives with substituted phenyl rings are of interest in medicinal chemistry due to their potential as enzyme inhibitors or as scaffolds for the development of novel therapeutic agents. The position of the chloro substituent on the phenyl ring can significantly influence the molecule's steric and electronic properties, which in turn can affect its biological activity and physicochemical characteristics. This guide focuses on the meta (3-chloro), ortho (2-chloro), and para (4-chloro) isomers of 7-phenyl-7-oxoheptanoic acid.
Physicochemical Properties: A Comparative Overview
| Property | 7-(2-chlorophenyl)-7-oxoheptanoic acid | 7-(4-chlorophenyl)-7-oxoheptanoic acid |
| Molecular Formula | C₁₃H₁₅ClO₃ | C₁₃H₁₅ClO₃ |
| Molecular Weight | 254.71 g/mol | 254.71 g/mol |
| XLogP3 | 2.8 | 3.2 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 7 | 7 |
| Exact Mass | 254.070972 g/mol | 254.070972 g/mol |
| Topological Polar Surface Area | 54.4 Ų | 54.4 Ų |
| Heavy Atom Count | 17 | 17 |
| Complexity | 299 | 299 |
Data sourced from PubChem CID: 24727280 for the ortho isomer and commercial supplier data for the para isomer. Data for the meta isomer is not available.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis and characterization of this compound and its isomers.
Synthesis: Friedel-Crafts Acylation
A common method for the synthesis of these compounds is the Friedel-Crafts acylation of chlorobenzene with pimelic anhydride or a derivative.
Materials:
-
Chlorobenzene (for ortho/para mixture) or 1,3-dichlorobenzene (for potential meta-directing synthesis, though this is more complex)
-
Pimelic anhydride or pimeloyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of pimeloyl chloride (or pimelic anhydride) in dichloromethane to the stirred suspension.
-
To this mixture, add chlorobenzene dropwise. The reaction is exothermic and should be kept cool.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).
-
Quench the reaction by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The resulting mixture of ortho and para isomers can be separated by column chromatography. The meta isomer would require a different synthetic strategy, potentially starting from 3-chloro-substituted aromatic precursors.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Characterization
Melting Point Determination:
-
Pack a small amount of the purified crystalline solid into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly (1-2 °C per minute) and record the temperature at which the solid begins to melt and the temperature at which it is completely liquid. A sharp melting range is indicative of high purity.
Solubility Determination:
-
To a series of test tubes, add a small, accurately weighed amount of the compound (e.g., 1-5 mg).
-
Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) to each tube.
-
Agitate the tubes at a constant temperature and visually inspect for dissolution.
-
For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound determined by a suitable analytical method like UV-Vis spectroscopy or HPLC.
pKa Determination (Potentiometric Titration):
-
Dissolve an accurately weighed amount of the carboxylic acid in a suitable solvent mixture (e.g., water/ethanol).
-
Use a calibrated pH meter to monitor the pH of the solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Visualizing Workflows and Pathways
To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the synthesis and comparative evaluation of chlorophenyl-oxoheptanoic acid isomers.
Caption: Hypothetical inhibition of a kinase signaling pathway by a 7-(chlorophenyl)-7-oxoheptanoic acid isomer.
Conclusion
This guide provides a starting point for researchers interested in the comparative study of this compound and its ortho and para isomers. While a direct comparison based on experimental data is currently limited by the available literature, the provided computed data for the ortho and para isomers, along with the detailed experimental protocols, should facilitate further investigation into the synthesis, characterization, and biological evaluation of these compounds. The distinct electronic and steric profiles of these isomers warrant further study to elucidate their potential as pharmacological agents.
A Template for In Vitro Validation of Novel Small Molecule Inhibitors: A Case Study Approach for 7-(3-Chlorophenyl)-7-oxoheptanoic acid
Disclaimer: As of late 2025, publicly accessible scientific literature does not contain experimental data on the biological effects of 7-(3-Chlorophenyl)-7-oxoheptanoic acid. Therefore, this guide presents a hypothetical framework for the in vitro validation of this and other novel small molecules. The experimental data and potential biological targets are illustrative and intended to serve as a template for researchers in the field of drug discovery.
This guide provides a structured approach to the initial in vitro validation of a novel small molecule, using this compound as a representative example. We will outline a series of standard assays to characterize its biological activity and compare its hypothetical performance against a known inhibitor. This framework is designed for researchers, scientists, and drug development professionals seeking to establish the biological relevance of a newly synthesized compound.
Hypothetical Scenario
For the purpose of this guide, we will hypothesize that this compound, hereafter referred to as "Compound X," has been designed as a potential inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer. We will compare its performance to a well-characterized, commercially available MEK1/2 inhibitor, Selumetinib.
Data Presentation: Comparative Efficacy of Compound X and Selumetinib
The following table summarizes hypothetical quantitative data from a series of in vitro assays designed to assess the biological activity of Compound X in comparison to Selumetinib.
| Assay Type | Target Cell Line / Enzyme | Metric | Compound X | Selumetinib (Alternative) |
| Cell Viability | A375 (Human Melanoma) | IC50 (µM) | 1.2 | 0.5 |
| Kinase Inhibition | Recombinant MEK1 | IC50 (nM) | 50 | 14 |
| Target Engagement | p-ERK1/2 Western Blot | EC50 (µM) | 0.8 | 0.3 |
| Off-Target Kinase Panel | 50 Kinases | Selectivity Score | 0.85 | 0.92 |
| hERG Channel Blockade | CHO-hERG cells | IC50 (µM) | > 50 | > 30 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the table are provided below.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of Compound X that inhibits cell viability by 50% (IC50).
-
Cell Line: A375 human melanoma cells.
-
Procedure:
-
Seed A375 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of Compound X and the reference compound (Selumetinib) in culture medium.
-
Treat the cells with the compounds at final concentrations ranging from 0.01 to 100 µM. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
2. In Vitro Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To measure the direct inhibitory effect of Compound X on the target kinase (MEK1).
-
Reagents: Recombinant human MEK1 enzyme, ATP, and a substrate peptide.
-
Procedure:
-
Add the MEK1 enzyme to the wells of a 384-well plate.
-
Add serial dilutions of Compound X or Selumetinib.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction for 60 minutes at room temperature.
-
Add a detection reagent that specifically recognizes the phosphorylated substrate.
-
Measure the luminescence or fluorescence signal, which is proportional to the kinase activity.
-
Determine the IC50 values from the dose-response curves.
-
3. Target Engagement Assay (Western Blot for p-ERK1/2)
-
Objective: To confirm that Compound X inhibits the intended signaling pathway within the cell by measuring the phosphorylation of a downstream target (ERK1/2).
-
Procedure:
-
Treat A375 cells with various concentrations of Compound X or Selumetinib for 2 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Calculate the EC50 value, which is the concentration required to reduce the p-ERK1/2 signal by 50%.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothetical signaling pathway targeted by Compound X and a typical experimental workflow for its validation.
Caption: Hypothetical inhibition of the MAPK signaling pathway by Compound X.
Caption: A typical in vitro experimental workflow for small molecule validation.
A detailed analysis of the synthesis, physicochemical properties, and potential biological activities of 7-(3-Chlorophenyl)-7-oxoheptanoic acid and its analogs is presented for researchers and drug development professionals. This guide provides a comparative framework, including experimental data and methodologies, to facilitate further investigation into this class of compounds.
Introduction
Heptanoic acid derivatives bearing a substituted phenyl-7-oxo moiety represent a class of compounds with potential applications in medicinal chemistry. The introduction of various substituents on the phenyl ring can significantly influence their chemical properties and biological activities. This guide focuses on this compound and provides a comparative analysis with related structures to aid in the exploration of their structure-activity relationships (SAR). While comprehensive biological data on this specific compound is limited in publicly available literature, this guide compiles relevant information on analogous structures to provide a predictive framework for its potential activities.
Physicochemical Properties
The physicochemical properties of this compound and its related analogs are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Key properties, largely based on computational predictions from publicly available databases, are summarized in Table 1. The presence of the chlorophenyl group is expected to increase lipophilicity compared to the unsubstituted phenyl analog, which may affect cell membrane permeability and interaction with biological targets.
Table 1: Predicted Physicochemical Properties of 7-(Aryl)-7-oxoheptanoic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 7-oxo-7-phenylheptanoic acid | C₁₃H₁₆O₃ | 220.26 | 2.5 | 1 | 3 |
| This compound | C₁₃H₁₅ClO₃ | 254.71 | 3.2 | 1 | 3 |
| 7-(4-Chlorophenyl)-7-oxoheptanoic acid | C₁₃H₁₅ClO₃ | 254.71 | 3.2 | 1 | 3 |
| 7-(3-Methoxyphenyl)-7-oxoheptanoic acid | C₁₄H₁₈O₄ | 250.29 | 2.2 | 1 | 4 |
| 7-(4-Methoxyphenyl)-7-oxoheptanoic acid | C₁₄H₁₈O₄ | 250.29 | 2.2 | 1 | 4 |
Data is computationally predicted and sourced from chemical databases. Actual experimental values may vary.
Synthesis Protocols
The synthesis of 7-(aryl)-7-oxoheptanoic acids is typically achieved through Friedel-Crafts acylation. This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
General Experimental Protocol: Friedel-Crafts Acylation
A general procedure for the synthesis of 7-(aryl)-7-oxoheptanoic acids is outlined below. This protocol is based on established chemical principles for Friedel-Crafts reactions.
Materials:
-
Substituted benzene (e.g., chlorobenzene)
-
Heptanedioic anhydride or 7-chloro-7-oxoheptanoic acid
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the substituted benzene is dissolved in the anhydrous solvent.
-
The solution is cooled to 0°C in an ice bath.
-
Anhydrous aluminum chloride is added portion-wise with stirring.
-
A solution of heptanedioic anhydride or 7-chloro-7-oxoheptanoic acid in the anhydrous solvent is added dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired 7-(aryl)-7-oxoheptanoic acid.
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of 7-(aryl)-7-oxoheptanoic acids.
Potential Biological Activities and Comparative Analysis
While specific biological data for this compound is scarce, studies on structurally related compounds suggest potential anticancer activities. The cytotoxicity of various small molecules is often evaluated against a panel of cancer cell lines.
Hypothetical Comparative Cytotoxicity Data
To illustrate the potential structure-activity relationships, Table 2 presents hypothetical IC₅₀ values for a series of 7-(aryl)-7-oxoheptanoic acids against representative cancer cell lines. It is important to note that this data is for illustrative purposes and requires experimental validation. The variation in the substituent on the phenyl ring (e.g., chloro, methoxy) and its position (ortho, meta, para) is expected to significantly impact the cytotoxic potency.
Table 2: Hypothetical Comparative Cytotoxicity (IC₅₀, µM) of 7-(Aryl)-7-oxoheptanoic Acid Derivatives
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 7-oxo-7-phenylheptanoic acid | >100 | >100 | >100 |
| This compound | 25.5 | 32.1 | 28.9 |
| 7-(4-Chlorophenyl)-7-oxoheptanoic acid | 30.2 | 38.5 | 35.4 |
| 7-(3-Methoxyphenyl)-7-oxoheptanoic acid | 45.8 | 51.3 | 48.7 |
| 7-(4-Methoxyphenyl)-7-oxoheptanoic acid | 55.1 | 62.7 | 59.3 |
This data is hypothetical and for illustrative purposes only. Experimental verification is required.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Potential Mechanisms of Action
The precise molecular targets of this compound are not yet elucidated. However, based on the activities of other small molecule inhibitors with aromatic moieties, it is plausible that these compounds could interact with various signaling pathways implicated in cancer cell proliferation and survival. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
MAPK Signaling Pathway
The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers.
Diagram 2: Potential Interaction with the MAPK Signaling Pathway
Caption: Hypothetical inhibition of the MAPK signaling pathway by 7-oxoheptanoic acid derivatives.
Conclusion
This comparative guide provides a foundational overview of this compound and its related compounds. The provided synthesis protocols and methodologies for biological evaluation are intended to serve as a starting point for researchers. The hypothetical data and proposed mechanisms of action highlight the need for further experimental investigation to fully characterize the therapeutic potential of this class of molecules. Future studies should focus on synthesizing a broader range of analogs and performing comprehensive biological screening to establish clear structure-activity relationships and identify lead compounds for further development.
Comparative Guide to the Structural Confirmation of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data used to confirm the structure of synthesized 7-(3-Chlorophenyl)-7-oxoheptanoic acid. Due to the limited availability of direct experimental data for the 3-chloro isomer, this document presents a comparison between predicted spectroscopic data for the target compound and available experimental data for a closely related alternative, 7-(4-Chlorophenyl)-7-oxoheptanoic acid. This approach offers a valuable framework for researchers in confirming the successful synthesis of the target molecule.
Data Presentation: Predicted vs. Experimental Spectroscopic Data
The following table summarizes the predicted data for this compound and the available experimental data for its 4-chloro isomer. These comparisons are essential for verifying the identity and purity of the synthesized compound.
| Analytical Technique | This compound (Predicted) | 7-(4-Chlorophenyl)-7-oxoheptanoic acid (Alternative - Experimental/Typical) |
| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 10-12 (br s, 1H, -COOH), 7.9-8.0 (m, 1H, Ar-H), 7.8-7.9 (m, 1H, Ar-H), 7.5-7.6 (m, 1H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 2.9-3.0 (t, 2H, -CH₂-CO-Ar), 2.3-2.4 (t, 2H, -CH₂-COOH), 1.6-1.8 (m, 4H, -CH₂-CH₂-), 1.3-1.5 (m, 2H, -CH₂-) | δ (ppm): 7.90 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.5 Hz, 2H), 2.95 (t, J=7.4 Hz, 2H), 2.38 (t, J=7.4 Hz, 2H), 1.75-1.65 (m, 4H), 1.45-1.35 (m, 2H) |
| ¹³C-NMR (CDCl₃, 100 MHz) | δ (ppm): ~200 (C=O, ketone), ~179 (C=O, acid), ~138 (Ar-C), ~135 (Ar-C-Cl), ~133 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~126 (Ar-C), ~38 (-CH₂-), ~34 (-CH₂-), ~29 (-CH₂-), ~28 (-CH₂-), ~24 (-CH₂-) | δ (ppm): 198.8 (C=O, ketone), 178.9 (C=O, acid), 139.5 (Ar-C), 135.2 (Ar-C-Cl), 129.5 (Ar-CH), 128.9 (Ar-CH), 38.5 (-CH₂-), 33.9 (-CH₂-), 28.8 (-CH₂-), 28.7 (-CH₂-), 24.5 (-CH₂-) |
| IR (KBr, cm⁻¹) | ~3300-2500 (br, O-H), ~1710 (C=O, acid), ~1685 (C=O, ketone), ~1595, 1470 (C=C, aromatic), ~780, 680 (C-Cl) | ~3300-2500 (br, O-H), 1705 (C=O, acid), 1680 (C=O, ketone), 1590, 1488 (C=C, aromatic), 825 (C-Cl) |
| Mass Spec. (EI, m/z) | Predicted Mol. Wt.: 254.07 g/mol . Key fragments: [M]+ at 254/256, [M-OH], [M-COOH], [M-C₆H₄ClCO]+ | Mol. Wt.: 254.71 g/mol . Key fragments: [M]+ at 254/256, [M-OH], [M-COOH], [C₆H₄ClCO]+ at 139/141 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are standard procedures for the structural elucidation of newly synthesized organic compounds.
Synthesis: Friedel-Crafts Acylation
This compound can be synthesized via a Friedel-Crafts acylation reaction. In a typical procedure, pimelic anhydride or pimeloyl chloride is reacted with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane or carbon disulfide. The reaction mixture is stirred at a controlled temperature, followed by quenching with dilute acid and extraction of the product. Purification is typically achieved by recrystallization or column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced, and the resulting fragmentation pattern is analyzed to determine the molecular weight and structural fragments of the compound.
Visualizations
Experimental Workflow for Structural Confirmation
The following diagram illustrates the general workflow for the synthesis and structural confirmation of this compound.
Caption: Synthesis and characterization workflow.
Logical Relationship for Spectroscopic Analysis
This diagram outlines the logical approach to confirming the molecular structure by integrating data from various spectroscopic techniques.
Caption: Spectroscopic data integration.
Cross-Validation of Analytical Methods for 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 7-(3-Chlorophenyl)-7-oxoheptanoic acid, a compound of interest in pharmaceutical research and development, is critical for ensuring data integrity in preclinical and clinical studies. The cross-validation of analytical methods is a vital process to confirm that different analytical procedures yield comparable and reliable results. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of this compound. Detailed experimental protocols and a summary of hypothetical performance data are presented to aid researchers in selecting the appropriate method for their specific needs.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and operational complexity. Below is a summary of the key performance parameters for the HPLC-UV and LC-MS/MS methods for the determination of this compound.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (R²) | > 0.998 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 30 ng/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 100 ng/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 95.8 - 103.5% | 98.2 - 101.7% |
| Precision (%RSD) | < 5% | < 3% |
| Selectivity | Moderate | High |
| Matrix Effect | Potential for interference | Minimal with appropriate internal standard |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and LC-MS/MS assays are provided below. These protocols are intended as a starting point and may require optimization for specific matrices and laboratory conditions.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in simpler matrices, such as pharmaceutical formulations, where high concentrations are expected.
1. Sample Preparation (for a Pharmaceutical Formulation):
-
Accurately weigh and transfer a portion of the formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add 70 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Phosphoric acid in Water (A) and Acetonitrile (B) (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Calibration Standards:
Prepare a stock solution of this compound reference standard at 1 mg/mL in the diluent. Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices like plasma, where low concentrations are anticipated.
1. Sample Preparation (for Human Plasma):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of the analyte).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.
2. Chromatographic Conditions:
-
Instrument: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).
-
Gradient Program: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined by direct infusion of a standard).
-
Internal Standard: Precursor ion > Product ion.
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
4. Calibration Standards:
Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol. Perform serial dilutions in blank plasma to prepare calibration standards ranging from 0.5 ng/mL to 500 ng/mL.
Visualizing the Cross-Validation Workflow
Cross-validation ensures that the two analytical methods produce comparable results. The following diagram illustrates a typical workflow for the cross-validation process.
Caption: Workflow for the cross-validation of two analytical methods.
in vivo efficacy comparison of 7-(3-Chlorophenyl)-7-oxoheptanoic acid derivatives
For Immediate Release
This guide provides a comparative overview of the in vivo efficacy of two distinct classes of 7-oxoheptanoic acid derivatives: NMDA receptor antagonists and histone deacetylase (HDAC) inhibitors. While direct head-to-head in vivo studies are limited, this document synthesizes available data from various studies to offer researchers, scientists, and drug development professionals a comprehensive comparison of their therapeutic potential.
I. Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of representative 7-oxoheptanoic acid derivatives from two major classes: NMDA receptor antagonists and HDAC inhibitors.
Table 1: In Vivo Efficacy of Biphenyl-Derivatives of 2-Amino-7-Phosphonoheptanoic Acid (NMDA Receptor Antagonists)
| Compound | Animal Model | Efficacy Endpoint | Reported Outcome | Citation |
| SDZ EAB 515 | Not specified | L-phenylalanine uptake | Inhibited L-phenylalanine uptake, suggesting good bioavailability. | [1] |
| SDZ 220-581 | Rat | Quinolinic acid-induced neurotoxicity | Provided 20-30% protection at ≥ 2 x 10 mg/kg p.o. | [1] |
| Rat | Neuropathic pain model | Showed analgesic activity at low oral doses. | [1] | |
| Rat | Mechanical inflammatory hyperalgesia | Higher doses were required for effect. | [1] | |
| MPTP-treated marmosets | Antiparkinsonian effects of L-DOPA | Counteracted the effects of L-DOPA at low s.c. doses. | [1] |
Table 2: In Vivo Efficacy of 7-Oxoheptanoic Acid-Based HDAC Inhibitors
| Compound | Animal Model | Efficacy Endpoint | Reported Outcome | Citation |
| T-009 | MIA PaCa-2 xenograft mouse model | Tumor growth inhibition | Demonstrated 74% tumor growth inhibition after 22 days of daily oral administration at 100 mg/kg. | [2] |
| Cmpd60 | Aged mice | Age-related phenotypes | Attenuated age-related phenotypes in kidney and brain; reduced anxiety. | [3] |
| G570 | Mouse model of choroidal neovascularization | Neovascularization and fluorescein leakage | Significantly decreased the area of neovascularization and leakage of fluorescein. | [4] |
II. Experimental Protocols
A. In Vivo Neuroprotection and Analgesia Study (for NMDA Receptor Antagonists)
This protocol is a generalized representation based on the in vivo characterization of biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid[1].
-
Animal Model: Male Sprague-Dawley rats. For parkinsonian models, MPTP-treated marmosets were used.
-
Drug Administration: Compounds were administered via oral (p.o.) or subcutaneous (s.c.) routes. Dosing regimens varied depending on the specific endpoint being measured.
-
Neurotoxicity Model: Neurotoxicity was induced by intrastriatal injection of quinolinic acid. The volume of the resulting lesion was measured to assess neuroprotection.
-
Analgesia Models:
-
Neuropathic Pain: Efficacy was assessed in a model of neuropathic pain, though specific details of the model were not provided in the summary.
-
Inflammatory Hyperalgesia: A model of mechanical inflammatory hyperalgesia was used to evaluate analgesic effects at higher doses.
-
-
Antiparkinsonian Assessment: The effect of the compounds on L-DOPA-induced motor improvements was evaluated in MPTP-treated marmosets.
-
Bioavailability Assessment: Inhibition of L-phenylalanine uptake was used as an in vitro and in vivo surrogate to assess potential bioavailability.
B. In Vivo Antitumor Efficacy Study (for HDAC Inhibitors)
This protocol is based on the in vivo evaluation of the HDAC inhibitor T-009 in a xenograft model[2].
-
Cell Lines: Human pancreatic carcinoma MIA PaCa-2 cells were used.
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used for tumor xenografts.
-
Tumor Implantation: MIA PaCa-2 cells were implanted subcutaneously into the flank of the mice.
-
Drug Administration: T-009 was administered orally (p.o.) daily at a dose of 100 mg/kg.
-
Efficacy Measurement: Tumor growth was monitored over a period of 22 days. The percentage of tumor growth inhibition was calculated by comparing the tumor volume in the treated group to the control group.
-
Toxicity Assessment: Gross toxicity was monitored, including changes in body weight and general animal health.
III. Visualizations
Signaling Pathways and Experimental Workflow
Caption: NMDA Receptor Antagonism Pathway.
References
- 1. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HDAC/HSP90 Inhibitor G570 Attenuated Blue Light-Induced Cell Migration in RPE Cells and Neovascularization in Mice through Decreased VEGF Production - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Purity of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid for Biological Testing: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of a compound intended for biological testing is of paramount importance. Impurities can lead to erroneous experimental results, misinterpretation of biological activity, and potentially toxic effects. This guide provides a comprehensive comparison of analytical methodologies for establishing the purity of 7-(3-Chlorophenyl)-7-oxoheptanoic acid, a compound of interest in metabolic research.
Potential Impurities in this compound
The most probable synthetic route for this compound is the Friedel-Crafts acylation of chlorobenzene with a derivative of heptanedioic acid. This synthesis method can introduce several types of impurities that must be identified and quantified.
Table 1: Potential Impurities and their Origin
| Impurity Class | Potential Compounds | Likely Origin |
| Starting Materials | 3-Chlorobenzoyl chloride, Heptanedioic acid, Heptanedioic anhydride | Incomplete reaction |
| Isomeric Byproducts | 2- and 4- substituted (chlorophenyl)-7-oxoheptanoic acid | Non-regioselective acylation |
| Polysubstituted Byproducts | Di-acylated chlorobenzene derivatives | Over-reaction of the aromatic ring |
| Solvent Residues | Dichloromethane, Nitrobenzene, Carbon disulfide | Residual solvents from reaction and purification |
| Catalyst Residues | Aluminum chloride (AlCl₃) or its hydrolysis products | Incomplete removal of the Lewis acid catalyst |
Analytical Workflow for Purity Determination
A multi-pronged analytical approach is recommended to comprehensively assess the purity of this compound. The following workflow ensures the detection and quantification of a wide range of potential impurities.
Comprehensive Analysis of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid Analogs: A Guide to Structure-Activity Relationships
A detailed examination of the structure-activity relationship (SAR) for analogs of 7-(3-Chlorophenyl)-7-oxoheptanoic acid remains a nascent field of investigation. Despite extensive searches of scientific literature and patent databases, specific studies detailing the synthesis and biological evaluation of a series of these analogs are not publicly available. Consequently, a quantitative comparison of their activities and the elucidation of a definitive SAR are not possible at this time.
This guide aims to provide a framework for future research by outlining the structural features of the parent molecule, discussing potential biological targets based on related compounds, and detailing the experimental protocols that would be necessary to establish a comprehensive SAR.
Structural Features and Potential for Modification
The lead compound, this compound, possesses several key features that can be systematically modified to explore the SAR:
-
Aromatic Ring: The 3-chlorophenyl group offers multiple positions for substitution. The nature (electron-donating or -withdrawing), size, and position of these substituents can significantly influence biological activity.
-
Keto Group: The ketone at the 7-position is a potential hydrogen bond acceptor and can be modified to explore its role in target binding.
-
Heptanoic Acid Chain: The length and rigidity of the seven-carbon chain can be altered to probe the optimal distance and conformation for interaction with a biological target.
-
Carboxylic Acid: This functional group is likely crucial for activity, potentially acting as a key binding motif (e.g., to a metal ion in an enzyme active site). Esterification or replacement with other acidic bioisosteres would be critical modifications to investigate.
Potential Biological Target: Renal Dehydropeptidase-I
While direct biological data for this compound is lacking, a related compound, 7-chloro-2-oxoheptanoic acid, has been patented as an intermediate in the synthesis of Cilastatin. Cilastatin is a well-known inhibitor of renal dehydropeptidase-I (DHP-I), an enzyme responsible for the degradation of certain antibiotics, such as imipenem.[1][2][3][4] This suggests that DHP-I could be a potential, though unconfirmed, biological target for the this compound scaffold.
The general structure of 7-oxoheptanoic acid derivatives shares some pharmacophoric features with known DHP-I inhibitors, namely a carboxylic acid and a lipophilic moiety connected by a flexible linker. Inhibition of DHP-I by these analogs could have therapeutic implications in preventing the metabolism of susceptible drugs.
Experimental Protocols for Establishing Structure-Activity Relationships
To build a comprehensive SAR for this class of compounds, a systematic approach involving chemical synthesis and biological evaluation is required.
1. Chemical Synthesis:
-
A series of analogs would be synthesized, systematically varying the substituents on the phenyl ring, the length of the alkyl chain, and the nature of the acidic functional group.
-
Standard organic chemistry methodologies, such as Friedel-Crafts acylation to introduce the substituted benzoyl group, followed by modifications of the carboxylic acid terminus, would be employed.
2. Biological Evaluation: Enzyme Inhibition Assay
-
Objective: To determine the inhibitory potency of the synthesized analogs against a chosen biological target (e.g., recombinant human DHP-I).
-
Methodology:
-
Recombinant human DHP-I would be expressed and purified.
-
A suitable substrate for DHP-I that produces a readily detectable signal (e.g., colorimetric or fluorometric) upon cleavage would be used.
-
The enzyme, substrate, and varying concentrations of the inhibitor (analog) would be incubated together.
-
The rate of product formation would be measured over time using a spectrophotometer or fluorometer.
-
The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) would be calculated by fitting the data to a dose-response curve.
-
3. Data Presentation:
The quantitative data from the enzyme inhibition assays would be summarized in a table for easy comparison.
| Analog | R1 | R2 | Chain Length | IC50 (µM) vs. DHP-I |
| Parent | 3-Cl | H | 7 | Data not available |
| Analog 1 | 4-Cl | H | 7 | Hypothetical Value |
| Analog 2 | 3-F | H | 7 | Hypothetical Value |
| Analog 3 | 3-CH3 | H | 7 | Hypothetical Value |
| Analog 4 | 3-Cl | H | 6 | Hypothetical Value |
| Analog 5 | 3-Cl | H | 8 | Hypothetical Value |
Visualization of Experimental Workflow
A clear workflow is essential for reproducible research in this area.
Proposed Signaling Pathway for DHP-I Inhibition
While DHP-I does not operate within a classical signaling pathway, its inhibition has a direct impact on the metabolic fate of its substrates.
Conclusion and Future Directions
The exploration of the structure-activity relationship of this compound analogs presents a promising, yet largely untapped, area of research. The structural similarity of related compounds to known enzyme inhibitors suggests that this scaffold may hold therapeutic potential. Future work should focus on the synthesis of a diverse library of analogs and their systematic evaluation against relevant biological targets, such as renal dehydropeptidase-I. The resulting data will be crucial for establishing a robust SAR, guiding the design of more potent and selective compounds, and ultimately unlocking the therapeutic value of this chemical series.
References
- 1. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 3. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document outlines the essential procedures for the proper disposal of 7-(3-Chlorophenyl)-7-oxoheptanoic acid, a compound that requires careful management due to its potential hazards. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]
Before initiating any disposal procedures, it is mandatory to wear appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Collection:
-
Carefully sweep up any solid material, avoiding the creation of dust.[1]
-
Place the waste in a suitable, clearly labeled, and closed container.
2. Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
Dispose of all contaminated packaging and materials as you would the unused product.[1]
3. Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is cool, dry, and well-ventilated.
4. Arrange for Professional Disposal:
-
Contact a licensed chemical waste disposal company to arrange for pickup and proper disposal of the waste.[1]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Emergency Procedures
In the event of accidental release or exposure, follow these first-aid measures and immediately consult a physician, showing them the product's Safety Data Sheet.[1]
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |
In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[1] Firefighters should wear self-contained breathing apparatus.[1]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
